2-Methoxy-6-nitrophenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-8-4-2-3-7(10(13)14)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZXCZMODVFKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340379 | |
| Record name | 2-Methoxy-6-nitrophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20876-28-2 | |
| Record name | 2-Methoxy-6-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20876-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-nitrophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-6-nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-nitrophenylacetic acid, with the Chemical Abstracts Service (CAS) number 20876-28-2 , is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring a phenyl ring functionalized with a methoxy, a nitro, and an acetic acid group, makes it a molecule of interest in organic synthesis and medicinal chemistry. The electronic properties of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, significantly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety. This guide provides a comprehensive overview of the known properties, synthesis, safety considerations, and potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development.
Chemical and Physical Properties
While detailed experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise measurements.
| Property | Value | Source |
| CAS Number | 20876-28-2 | [1][2] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Appearance | Not definitively reported; likely a solid | |
| Melting Point | Not definitively reported | |
| Boiling Point | Not definitively reported | |
| Solubility | Not definitively reported; likely soluble in organic solvents |
Synthesis and Chemical Reactions
Proposed Synthetic Pathway: Nitration of 2-Methoxyphenylacetic Acid
The most logical precursor for the synthesis of this compound is 2-Methoxyphenylacetic acid (CAS 93-25-4).[3] The synthesis would involve the regioselective nitration of the aromatic ring.
Reaction Scheme:
A proposed synthetic route for this compound.
Causality of Experimental Choices:
The methoxy (-OCH₃) group is an ortho-, para-directing activator, while the acetic acid (-CH₂COOH) group is a weak deactivator and also ortho-, para-directing. The nitration of 2-methoxyphenylacetic acid would likely yield a mixture of isomers. The steric hindrance from the acetic acid side chain might influence the regioselectivity of the nitration, potentially favoring the introduction of the nitro group at the less hindered para position (to the methoxy group) or the ortho position (position 6). Achieving high selectivity for the 6-nitro isomer could be challenging and may require careful optimization of reaction conditions, such as temperature, reaction time, and the choice of nitrating agent. A patent for the synthesis of the similar compound, 2-methyl-3-nitrophenylacetic acid, utilizes a mixture of nitric acid and acetic anhydride in dichloromethane at low temperatures, which could be a starting point for developing a protocol for the target molecule.[4]
Potential Subsequent Reactions
The functional groups present in this compound offer several avenues for further chemical transformations:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH₂), which is a common transformation in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[5]
-
Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo esterification, amidation, or reduction to an alcohol, providing a handle for further molecular elaboration.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively reported, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives, in general, are recognized as important intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[6]
The broader class of nitrophenylacetic acids and their derivatives are utilized in several areas:
-
Precursors for Heterocyclic Synthesis: These compounds are valuable starting materials for the synthesis of a wide range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[5] The reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with other reagents, can lead to the formation of various ring systems.
-
Enzyme Inhibition Studies: The structural features of nitrophenylacetic acids make them suitable candidates for investigation as enzyme inhibitors. For instance, related methoxy-substituted compounds have been studied for their potential as cyclooxygenase (COX) inhibitors.[7]
-
Intermediates in Drug Synthesis: The functional groups on this compound allow for its incorporation into more complex molecules with potential therapeutic applications. Aromatic nitro compounds are key components in a variety of drugs.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 20876-28-2) indicates that the compound is considered irritating to the eyes, respiratory system, and skin.[1] General safety precautions for handling similar aromatic nitro compounds should be strictly followed.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
If Swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a chemical compound with potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data is currently limited, its structural features suggest its utility as a precursor for the synthesis of more complex molecules, including potentially biologically active heterocyclic compounds. Further research is needed to fully elucidate its physical and chemical properties, develop robust synthetic protocols, and explore its biological activity. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature.
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. fishersci.ie [fishersci.ie]
- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methoxy-6-nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methoxy-6-nitrophenylacetic acid, a key organic building block. Given the specificity of this particular isomer, this document synthesizes confirmed data with expert analysis based on established chemical principles for related compounds, offering a robust resource for its application in research and development.
Core Molecular Profile
This compound is a substituted phenylacetic acid derivative. The presence of a methoxy group, a nitro group, and a carboxylic acid moiety on the phenyl ring makes it a versatile intermediate for organic synthesis.
Physicochemical Properties
A summary of the core identifying information for this compound is presented below. It is important to note that while the molecular formula and weight are confirmed, experimental data such as a definitive melting point is not widely published and may vary based on the purity of the sample.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₅ | [1][2] |
| Molecular Weight | 211.17 g/mol | [1][2] |
| CAS Number | 20876-28-2 | [1][2] |
| Appearance | (Predicted) White to yellow crystalline solid | General knowledge of similar compounds |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Electrophilic Nitration
The introduction of a nitro group onto the aromatic ring of 2-methoxyphenylacetic acid would proceed via an electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity of the reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
The following protocol is a theoretical procedure based on general methods for the nitration of substituted phenylacetic acids.[3][4] It is crucial that this procedure be optimized and validated in a laboratory setting.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxyphenylacetic acid in a suitable solvent such as acetic anhydride or dichloromethane.
-
Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for 1 to 3 hours.
-
Workup: Quench the reaction by pouring it over crushed ice. The product may precipitate out of solution.
-
Purification: The crude product can be purified by filtration and recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is essential to prevent over-nitration and the formation of unwanted side products.
-
Solvent: The choice of solvent can influence the solubility of the starting material and the reactivity of the nitrating agent.
-
Acid Catalyst: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Analytical Characterization (Predicted)
The identity and purity of this compound would be confirmed using standard analytical techniques. Below are the predicted spectroscopic signatures based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,6-trisubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carboxylic acid carbon, the carbons of the aromatic ring (with those attached to the electron-withdrawing nitro group shifted downfield), the methylene carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid.
-
A C=O stretch from the carboxylic acid.
-
Asymmetric and symmetric N-O stretches from the nitro group.
-
C-O stretches from the methoxy and carboxylic acid groups.
-
C-H stretches from the aromatic ring and the methylene group.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.
Applications in Drug Development and Medicinal Chemistry
Nitrophenylacetic acids are valuable building blocks in medicinal chemistry due to their utility in the synthesis of a wide range of heterocyclic compounds.[5][6]
Role as a Synthetic Intermediate
The functional groups of this compound offer several handles for chemical modification:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This amino group can then be used to construct various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.
-
Carboxylic Acid Chemistry: The carboxylic acid can be converted into esters, amides, or acid chlorides, allowing for its incorporation into larger molecules.
-
Cyclization Reactions: The proximity of the acetic acid side chain and the substituents on the ring can facilitate intramolecular cyclization reactions to form fused ring systems.
Caption: Synthetic utility in drug discovery.
The strategic placement of the methoxy and nitro groups influences the electronic properties and reactivity of the molecule, making it a potentially valuable precursor for the synthesis of novel drug candidates.
Safety and Handling
As with all nitrated aromatic compounds, this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is predicted to be an irritant. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
2-Methoxy-6-nitrophenylacetic acid chemical structure and IUPAC name
An In-depth Technical Guide to 2-Methoxy-6-nitrophenylacetic acid
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a methoxy group, and a nitro group in a specific ortho- and meta-arrangement—renders it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, potential applications, and safety protocols, designed to support professionals in research and development.
Chapter 1: Chemical Identity and Structure Elucidation
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic and developmental workflows. This chapter details the precise nomenclature, structure, and key physicochemical properties of this compound.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-Methoxy-6-nitrophenyl)acetic acid .
Commonly encountered synonyms and identifiers include:
-
2-Methoxy-6-nitrobenzeneacetic acid
-
CAS Number: 20876-28-2[1]
Chemical Structure
The molecule consists of a benzene ring substituted at position 1 with an acetic acid moiety, at position 2 with a methoxy group, and at position 6 with a nitro group. The ortho-positioning of the bulky methoxy and nitro groups relative to the acetic acid side chain introduces significant steric hindrance, which can influence the molecule's reactivity and conformational preferences.
Caption: Chemical structure of 2-(2-Methoxy-6-nitrophenyl)acetic acid.
Key Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Chapter 2: Synthesis and Mechanistic Insights
While multiple synthetic routes may be conceived, a common and logical approach involves the nitration of a commercially available precursor. This section outlines a plausible synthesis pathway, explains the rationale behind the procedural steps, and provides a representative experimental protocol.
Proposed Synthesis Pathway: Nitration of 2-Methoxyphenylacetic acid
The synthesis of this compound can be efficiently achieved through the electrophilic aromatic substitution (nitration) of 2-Methoxyphenylacetic acid. The methoxy group is a strong activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director. The combined directing effects favor substitution at the positions ortho and para to the methoxy group. Due to steric hindrance from the acetic acid group at the adjacent position, nitration is expected to occur preferentially at the other ortho position (C6) and the para position (C4).
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative example based on standard nitration procedures for similar substrates, such as the synthesis of 2-methyl-3-nitrophenylacetic acid[2]. Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxyphenylacetic acid (1 equivalent) in acetic anhydride (1.1 equivalents).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Stirring is crucial to ensure uniform temperature.
-
Nitration: Add concentrated nitric acid (1.4-1.6 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The use of acetic anhydride as a solvent and reagent helps to control the reaction's exothermicity and generates acetyl nitrate in situ, a milder nitrating agent than nitric acid alone.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the reaction and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Purification: The crude product, which may contain the 4-nitro isomer, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.
Mechanistic Considerations
The key to this synthesis is controlling the regioselectivity of the nitration. The powerful ortho-directing effect of the methoxy group is the primary driver for substitution at the C6 position. The acetic anhydride serves a dual purpose: it acts as a solvent and reacts with nitric acid to form acetyl nitrate (CH₃COONO₂), which is a less aggressive and more selective nitrating agent. This helps to prevent over-nitration and the formation of unwanted byproducts. The low temperature is critical to control the rate of this highly exothermic reaction and to minimize side reactions.
Chapter 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of a synthesized compound is paramount. This chapter outlines the expected spectroscopic signatures for this compound based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet pattern, typically in the range of δ 7.0-8.0 ppm.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group is expected, likely around δ 3.8-4.2 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons will be observed, typically around δ 3.9-4.1 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, often far downfield (δ 10-12 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): Expected in the range of δ 170-180 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm), including the carbon bearing the methoxy group (C-O), the nitro group (C-N), and the acetic acid group (C-C).
-
Methylene Carbon (-CH₂-): A signal around δ 35-45 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
-
C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C-O Stretch (Ether): An absorption in the region of 1200-1275 cm⁻¹.
Mass Spectrometry (MS)
In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 211. Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
| Spectroscopic Data | Expected Chemical Shift / Frequency / m/z | Assignment |
| ¹H NMR | δ 10-12 ppm (broad s) | -COOH |
| δ 7.0-8.0 ppm (m) | Ar-H | |
| δ 3.9-4.1 ppm (s) | -OCH₃ | |
| δ 3.8-4.2 ppm (s) | -CH₂- | |
| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch |
| 1700-1725 cm⁻¹ (strong) | C=O stretch | |
| 1520-1560 cm⁻¹ (strong) | Asymmetric N-O stretch | |
| 1340-1380 cm⁻¹ (strong) | Symmetric N-O stretch | |
| MS (EI) | m/z = 211 | [M]⁺ |
| m/z = 166 | [M - COOH]⁺ | |
| m/z = 165 | [M - NO₂]⁺ |
Chapter 4: Applications in Research and Drug Development
The utility of this compound lies in its potential as a precursor for more elaborate molecular targets.
Role as a Synthetic Intermediate
This compound is a classic example of a building block. The three functional groups can be selectively manipulated:
-
The nitro group can be reduced to an amine (-NH₂), which can then be used to form amides, participate in cyclization reactions, or be converted into a diazonium salt for further functionalization.
-
The carboxylic acid group can be converted into esters, amides, acid chlorides, or reduced to an alcohol.
-
The methoxy group is generally stable but can be cleaved under harsh conditions if necessary.
Potential in Heterocyclic Chemistry
A key application of related nitrophenylacetic acids is in the synthesis of heterocyclic compounds. For example, the reduction of the nitro group to an amine, followed by an intramolecular condensation with the carboxylic acid (or a derivative), can lead to the formation of lactams—core structures in many biologically active molecules. This intramolecular cyclization is a powerful strategy in medicinal chemistry.
Relevance to Bioactive Molecules
While direct applications of this compound itself are not widely documented, derivatives of nitrophenylacetic acids are precursors to various biologically active molecules.[3] They are used in the synthesis of anti-inflammatory agents, enzyme inhibitors, and anticancer agents.[3][4] The strategic placement of the functional groups in this compound makes it an attractive starting material for creating libraries of novel compounds for drug discovery screening.
Chapter 5: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. The information below is summarized from available Safety Data Sheets (SDS).
Hazard Identification
This chemical is considered hazardous and may cause:
Signal Word: Warning
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[5]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[7]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7]
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[5][6]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[5][6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]
References
- 1. 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. [PDF] Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach | Semantic Scholar [semanticscholar.org]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the Synthesis Precursors for 2-Methoxy-6-nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methoxy-6-nitrophenylacetic Acid
This compound is a key organic intermediate whose structural motif is of significant interest in medicinal chemistry and drug development. The presence of the methoxy, nitro, and phenylacetic acid functionalities provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including potential therapeutic agents. The strategic placement of these groups influences the molecule's electronic properties and steric hindrance, offering multiple avenues for further chemical modifications. This guide provides a comprehensive overview of the primary synthetic precursors and strategic pathways for the synthesis of this important compound, delving into the mechanistic rationale behind each approach and furnishing detailed experimental insights.
Strategic Synthesis Pathways: A Comparative Analysis
The synthesis of this compound can be approached from several distinct strategic directions, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the availability and cost of starting materials, desired overall yield, and scalability. This guide will focus on three core precursor-based strategies:
-
Nitration of 2-Methoxyphenylacetic Acid: A direct approach involving the functionalization of a readily available precursor.
-
Side-Chain Elongation of 2-Methoxy-6-nitrotoluene: A robust method that builds the acetic acid moiety onto a pre-functionalized aromatic ring.
-
Homologation of 2-Methoxy-6-nitrobenzaldehyde: A strategy that extends the carbon chain of a benzaldehyde precursor.
The following sections will provide a detailed examination of each of these pathways.
Pathway 1: Regioselective Nitration of 2-Methoxyphenylacetic Acid
This approach is conceptually the most direct, starting from the commercially available 2-methoxyphenylacetic acid.[1][2][3][4] The primary challenge in this pathway lies in controlling the regioselectivity of the electrophilic aromatic substitution (nitration) to achieve the desired 2,6-disubstituted product.
Mechanistic Considerations
The methoxy group (-OCH₃) is a powerful ortho-, para-directing activator due to its strong +R (resonance) effect. The acetic acid moiety (-CH₂COOH) is a deactivating group and a meta-director. Therefore, the nitration of 2-methoxyphenylacetic acid is expected to yield a mixture of isomers, primarily the 4-nitro and 6-nitro products. Achieving a high yield of the desired 6-nitro isomer requires careful selection of nitrating agents and reaction conditions to exploit the subtle differences in steric and electronic effects.
A potential synthetic scheme is as follows:
Caption: Nitration of 2-Methoxyphenylacetic Acid.
Experimental Protocol: Nitration of a Phenylacetic Acid Derivative
Reaction: 2-methylphenylacetic acid + HNO₃/CH₃CO₂O → 2-methyl-3-nitrophenylacetic acid
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, add 2-methylphenylacetic acid, acetic anhydride, and dichloromethane.
-
Cool the mixture to 0°C with stirring.
-
Slowly add 98% nitric acid dropwise, maintaining the reaction temperature between -10°C and 10°C.
-
After the addition is complete, continue the reaction for 1-3 hours.
-
The product can be isolated by filtration.
Note: This protocol would require significant optimization to favor the 6-nitro isomer of 2-methoxyphenylacetic acid, likely involving a detailed study of temperature, reaction time, and the specific nitrating agent used.
| Precursor | Key Transformation | Advantages | Disadvantages |
| 2-Methoxyphenylacetic Acid | Nitration | Commercially available starting material | Poor regioselectivity, formation of isomers |
Pathway 2: Side-Chain Elongation of 2-Methoxy-6-nitrotoluene
This pathway offers better control over the substitution pattern of the aromatic ring by starting with a precursor that already contains the desired methoxy and nitro groups in the correct positions. The synthesis then focuses on converting the methyl group into the acetic acid side chain.
Synthesis of the Precursor: 2-Methoxy-6-nitrotoluene
The synthesis of 2-methoxy-6-nitrotoluene can be achieved through the nitration of 2-methoxytoluene.[5] The methoxy group directs the nitration to the ortho and para positions. While a mixture of isomers is possible, the desired 2,6-disubstituted product is a likely component.
Side-Chain Bromination and Cyanation
A common method for converting a methyl group to a phenylacetic acid is through side-chain bromination followed by cyanation and hydrolysis.
Caption: Synthesis via Side-Chain Elongation.
Experimental Protocols
1. Side-Chain Bromination of 2-Methoxy-6-nitrotoluene: Free-radical side-chain bromination of alkylaromatics is a well-established reaction.[6][7]
-
Reagents: N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Solvent: A non-polar solvent like carbon tetrachloride or supercritical carbon dioxide is typically used.[6]
-
Conditions: The reaction is usually carried out under reflux with irradiation by a sunlamp to initiate the radical chain reaction.
2. Cyanation of 2-Methoxy-6-nitrobenzyl Bromide: The resulting benzyl bromide can be converted to the corresponding nitrile by reaction with an alkali metal cyanide.
-
Reagents: Sodium cyanide or potassium cyanide.
-
Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Conditions: The reaction is typically heated to ensure a reasonable reaction rate.
3. Hydrolysis of 2-Methoxy-6-nitrophenylacetonitrile: The final step is the hydrolysis of the nitrile to the carboxylic acid.
-
Reagents: A strong acid such as sulfuric acid or hydrochloric acid, or a strong base like sodium hydroxide.
-
Conditions: The reaction mixture is heated under reflux for several hours. Acidification of the reaction mixture after basic hydrolysis yields the desired carboxylic acid.
| Precursor | Key Transformations | Advantages | Disadvantages |
| 2-Methoxy-6-nitrotoluene | Side-chain bromination, cyanation, hydrolysis | Good control of aromatic substitution pattern | Multi-step process, use of toxic cyanide reagents |
Pathway 3: Homologation of 2-Methoxy-6-nitrobenzaldehyde
This strategy involves the synthesis of 2-methoxy-6-nitrobenzaldehyde as a key intermediate, followed by a one-carbon homologation to introduce the acetic acid side chain.
Synthesis of the Precursor: 2-Methoxy-6-nitrobenzaldehyde
The synthesis of 2-methoxy-6-nitrobenzaldehyde can be achieved by the oxidation of 2-methoxy-6-nitrotoluene. A common method for the oxidation of a methyl group to an aldehyde is through the formation of a diacetate intermediate followed by hydrolysis.[8]
Conversion of Benzaldehyde to Phenylacetic Acid
Several methods can be employed to convert a benzaldehyde to a phenylacetic acid.
1. Strecker Synthesis: The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[9][10][11][12][13] This would produce 2-amino-2-(2-methoxy-6-nitrophenyl)acetic acid, which would then require a deamination step to yield the target molecule.
2. Darzens Condensation: The Darzens condensation of 2-methoxy-6-nitrobenzaldehyde with an α-haloester would yield an α,β-epoxy ester (a glycidic ester).[14][15][16][17][18] Subsequent hydrolysis and decarboxylation can lead to the formation of a phenylacetic acid derivative.
3. Willgerodt-Kindler Reaction: This reaction is suitable for converting aryl alkyl ketones to the corresponding amides, which can then be hydrolyzed to carboxylic acids.[19][20][21][22][23] This would necessitate starting from 2-methoxy-6-nitroacetophenone.
Caption: Synthesis via Darzens Condensation.
| Precursor | Key Transformations | Advantages | Disadvantages |
| 2-Methoxy-6-nitrobenzaldehyde | Darzens condensation, hydrolysis, decarboxylation | Established methods for homologation | Can be a multi-step process with moderate yields |
| 2-Methoxy-6-nitroacetophenone | Willgerodt-Kindler reaction, hydrolysis | Direct conversion of a ketone to a phenylacetic acid derivative | Requires synthesis of the acetophenone precursor |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several viable pathways, with the choice of precursor being a critical determinant of the overall efficiency and scalability of the process. The side-chain elongation of 2-methoxy-6-nitrotoluene currently presents the most logical and controllable route, despite being a multi-step process. The direct nitration of 2-methoxyphenylacetic acid, while attractive in its simplicity, is hampered by challenges in regioselectivity. The homologation of 2-methoxy-6-nitrobenzaldehyde offers alternative strategies, though they may involve more complex transformations.
Future research in this area could focus on the development of more regioselective nitration catalysts or more efficient one-pot procedures for the conversion of toluene precursors to their corresponding phenylacetic acids. Advances in catalytic direct oxidation of methyl groups to carboxylic acids could also significantly streamline the synthesis of this important intermediate.[24][25][26][27][28]
References
- 1. 2-Methoxyphenylacetic acid | 93-25-4 | FM25266 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxyphenylacetic Acid CAS: 93-25-4 [hbhighwin.com]
- 5. survivaltechnologies.in [survivaltechnologies.in]
- 6. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Darzens Reaction [organic-chemistry.org]
- 15. Darzens reaction - Wikipedia [en.wikipedia.org]
- 16. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Darzens reaction | 400 Publications | 3809 Citations | Top Authors | Related Topics [scispace.com]
- 19. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 20. synarchive.com [synarchive.com]
- 21. scispace.com [scispace.com]
- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 23. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. worldscientific.com [worldscientific.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
Spectroscopic Unveiling of 2-Methoxy-6-nitrophenylacetic Acid: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the spectroscopic characteristics of 2-Methoxy-6-nitrophenylacetic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document leverages high-quality predicted spectroscopic data, contextualized with established principles of spectroscopic interpretation and comparative analysis with structurally related molecules. This approach offers a robust framework for researchers, scientists, and drug development professionals to understand and utilize the spectroscopic signature of this molecule.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic carboxylic acid. The interplay of its functional groups—the methoxy (-OCH₃), nitro (-NO₂), and acetic acid (-CH₂COOH) moieties—on the benzene ring creates a unique electronic and structural environment. Understanding the precise arrangement and interaction of these groups is paramount for predicting its reactivity, designing synthetic pathways, and elucidating its potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this structural elucidation.
This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the carbon-hydrogen framework.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A generalized protocol for acquiring NMR data for a compound like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within an NMR tube. Complete dissolution is crucial for high-resolution spectra and can be aided by gentle vortexing or sonication.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ¹³C detection.
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The spectral width should encompass the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: The acquired Free Induction Decay (FID) signal is transformed into a frequency-domain spectrum using a Fourier transform. Phase and baseline corrections are then applied to obtain the final, interpretable spectrum.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum provides valuable information about the electronic environment of the protons.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift, highly dependent on solvent and concentration. |
| ~7.8 | Doublet | 1H | Aromatic H | This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. |
| ~7.5 | Triplet | 1H | Aromatic H | This proton is meta to both the nitro and methoxy groups, experiencing a moderate deshielding effect. |
| ~7.1 | Doublet | 1H | Aromatic H | This proton is ortho to the electron-donating methoxy group, resulting in shielding and an upfield shift compared to the other aromatic protons. |
| ~3.9 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and the carboxylic acid. The chemical shift is influenced by the proximity to the deshielding aromatic ring and carbonyl group. |
| ~3.8 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a relatively shielded environment, resulting in a characteristic singlet in this region. |
Note: Predicted chemical shifts are estimates and can vary based on the prediction algorithm and experimental conditions.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~172 | -C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum. |
| ~155 | C-OCH₃ | The aromatic carbon directly attached to the electron-donating methoxy group is deshielded. |
| ~148 | C-NO₂ | The aromatic carbon bearing the electron-withdrawing nitro group is also significantly deshielded. |
| ~135 | C-CH₂COOH | The aromatic carbon to which the acetic acid moiety is attached. |
| ~130 | Aromatic CH | Aromatic carbon experiencing moderate deshielding. |
| ~120 | Aromatic CH | Aromatic carbon experiencing moderate deshielding. |
| ~110 | Aromatic CH | Aromatic carbon shielded by the adjacent methoxy group. |
| ~56 | -OCH₃ | The carbon of the methoxy group is in a typical range for such functionalities. |
| ~35 | -CH₂- | The methylene carbon of the acetic acid side chain. |
Note: Predicted chemical shifts are estimates and can vary.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an FTIR Spectrum
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.
-
Sample Spectrum: The sample spectrum is then collected. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Spectrum of this compound
The predicted IR spectrum reveals characteristic absorption bands corresponding to the molecule's functional groups.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300-2500 (broad) | O-H stretch | Carboxylic acid (-COOH) | The broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |
| ~3100-3000 | C-H stretch | Aromatic | Aromatic C-H stretching vibrations typically appear in this region. |
| ~2950-2850 | C-H stretch | Methylene (-CH₂-) and Methoxy (-OCH₃) | Aliphatic C-H stretching vibrations from the acetic acid side chain and the methoxy group. |
| ~1710 | C=O stretch | Carboxylic acid (-COOH) | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |
| ~1600, ~1470 | C=C stretch | Aromatic ring | These absorptions are due to the stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| ~1530, ~1350 | N-O asymmetric and symmetric stretch | Nitro group (-NO₂) | These two strong absorptions are highly characteristic of the nitro functional group. |
| ~1250 | C-O stretch | Aryl ether (-O-CH₃) and Carboxylic acid (-C-O) | This region will likely contain overlapping signals from the C-O stretching of the methoxy group and the carboxylic acid. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.
Experimental Protocol: Acquiring a Mass Spectrum
Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged fragments and neutral molecules.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Predicted Mass Spectrum and Fragmentation of this compound
The molecular weight of this compound (C₉H₉NO₅) is 211.17 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 211.
Molecular Structure and Fragmentation Visualization
Caption: Molecular structure and predicted EI-MS fragmentation of this compound.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Loss from Molecular Ion |
| 211 | [M]⁺• | - |
| 194 | [M-OH]⁺ | -OH |
| 166 | [M-COOH]⁺ | -COOH |
| 165 | [M-NO₂]⁺ | -NO₂ |
The fragmentation is likely to be initiated by the loss of labile groups. The loss of a hydroxyl radical (-OH) from the carboxylic acid would result in a fragment at m/z 194. Decarboxylation (loss of -COOH) would lead to a fragment at m/z 166. A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (-NO₂), which would produce a fragment at m/z 165. Further fragmentation of these primary ions would lead to a more complex pattern in the lower mass region of the spectrum.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. By integrating theoretical principles with predictive data and comparative analysis, researchers are equipped with a foundational understanding of the spectroscopic characteristics of this molecule. This knowledge is crucial for its unambiguous identification, for monitoring its synthesis, and for providing a basis for understanding its chemical behavior in various applications, from materials science to pharmaceutical development. As experimental data for this specific compound becomes available, it will be valuable to compare it with the predictions outlined in this guide to further refine our understanding of its molecular properties.
An In-depth Technical Guide to the Discovery and Background of Substituted Phenylacetic Acids
Abstract
Substituted phenylacetic acids represent a cornerstone scaffold in modern medicinal chemistry, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive exploration of their discovery, tracing their lineage from historical anti-inflammatory remedies to their rational design and synthesis in the 20th century. We will delve into the core mechanism of action—the inhibition of cyclooxygenase (COX) enzymes—and dissect the critical structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental methodologies, and a robust framework for understanding this vital class of therapeutic agents.
A Historical Overture: From Natural Remedies to a Core Pharmacophore
The quest to alleviate pain and inflammation is as old as medicine itself. The journey of modern anti-inflammatory drugs began not in a laboratory, but with the ancient use of willow bark, a remedy recommended by Hippocrates for fever and pain.[1][2] The active compound, salicylic acid, was first isolated in the 19th century and later derivatized into the more palatable acetylsalicylic acid (aspirin) by Bayer in 1897.[1][3] Aspirin's success catalyzed the search for other synthetic anti-inflammatory agents, leading to the development of a wide array of organic acids.[1] Among these, the phenylacetic acid moiety emerged as a particularly fruitful pharmacophore, providing a versatile scaffold for developing some of the most widely used NSAIDs in clinical practice.[4][5] The timeline below illustrates the key milestones in this evolution.
Caption: Key milestones in the development of NSAIDs.
The Core Mechanism of Action: Intercepting the Prostaglandin Cascade
The therapeutic effects of substituted phenylacetic acids were well-established long before their mechanism of action was understood. The seminal discovery came in 1971 when John Vane demonstrated that aspirin and other NSAIDs inhibit the biosynthesis of prostaglandins, key signaling molecules that mediate inflammation, pain, and fever.[6][7]
This inhibition occurs at the level of the cyclooxygenase (COX) enzymes. In the 1990s, it was discovered that COX exists in at least two isoforms:[1][2]
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastrointestinal (GI) lining and mediating platelet aggregation.[1][2]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that drive the inflammatory response.[1][2]
Classical NSAIDs, including most phenylacetic acid derivatives, inhibit both COX-1 and COX-2.[2] Their anti-inflammatory efficacy stems from COX-2 inhibition, while the common side effect of GI irritation is largely attributed to the concurrent inhibition of the protective COX-1 pathway.[3] This dichotomy spurred the development of selective COX-2 inhibitors, though some of these later revealed significant cardiovascular risks.[1]
Caption: Inhibition of the COX pathway by phenylacetic acid NSAIDs.
Foundational Molecules: A Closer Look at Key Compounds
The phenylacetic acid class is populated by several blockbuster drugs. The discovery and synthesis of Diclofenac and Ibuprofen, in particular, highlight the chemical ingenuity that propelled this field forward.
| Compound | Year of Synthesis | Chemical Name | Key Structural Features | COX Selectivity |
| Ibuprofen | 1960s | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | Propionic acid side chain; isobutylphenyl group | Non-selective |
| Diclofenac | 1973 | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | Two phenyl rings with a specific twist; ortho-dichloro substitution | Partially COX-2 selective[8] |
| Aceclofenac | Post-1973 | 2-((2-(2,6-dichlorophenyl)amino)phenyl)acetooxyacetic acid | Ester derivative of Diclofenac | Preferential for COX-2 |
Diclofenac: The Power of Conformation
Diclofenac was first synthesized by Alfred Sallmann and Rudolf Pfister in 1973.[8] Its chemical name, 2-(2,6-dichloranilino) phenylacetic acid, precisely describes its structure.[8] The key to its high potency lies in the two ortho-chloro substituents on one of the phenyl rings. These bulky groups force a non-planar conformation, twisting the two aromatic rings relative to each other. This specific three-dimensional shape is crucial for its optimal fit within the active site of the COX enzymes.
Ibuprofen: A Revolution in Synthesis
While discovered in the 1960s, the story of Ibuprofen is also one of process chemistry innovation. The original "Boots process" was a six-step synthesis.[9] A more elegant and atom-economical three-step synthesis, known as the Boots-Hoechst-Celanese (BHC) process, was later developed and is considered a landmark in green chemistry.[10] This evolution underscores the drive not only for novel molecules but also for more efficient and sustainable manufacturing methods. Novel synthetic approaches, including continuous-flow chemistry, continue to be developed for these 50-year-old drugs.[10][11]
Structure-Activity Relationship (SAR): Designing for Potency
The development of potent phenylacetic acid derivatives is a textbook example of successful SAR exploration. The central scaffold provides a foundation, but the nature and position of substituents are what fine-tune the biological activity.
-
Acidic Moiety: The carboxylic acid group is essential for the primary mechanism of action. It is believed to interact with a key arginine residue (Arg-120) in the COX active site. Modifying this group, for instance through esterification to create prodrugs, is a common strategy to reduce GI irritation.[12]
-
Aromatic Rings: The phenyl rings provide the hydrophobic interactions necessary for binding within the enzyme's channel.
-
Ortho-Substitution: As seen with Diclofenac, substitution at the ortho-position of the anilino ring is a critical determinant of activity.[13] Halogen or alkyl groups in these positions create a twisted conformation that enhances potency and can confer a degree of COX-2 selectivity.[13] Quantitative structure-activity relationship (QSAR) analyses have confirmed that the angle of twist between the two phenyl rings is a crucial parameter for activity.[13]
-
α-Methyl Group: In profens like Ibuprofen, the presence of an α-methyl group on the acetic acid side chain creates a chiral center. The (S)-enantiomer is the active form, demonstrating the stereospecificity of the COX enzyme binding pocket.
Experimental Protocol: A Modern Approach to Synthesis
The synthesis of phenylacetic acid NSAIDs has evolved significantly. Continuous flow chemistry offers enhanced safety, efficiency, and scalability compared to traditional batch processing. Below is a conceptual workflow for the synthesis of Diclofenac, inspired by modern multi-step continuous flow methodologies.[14]
Caption: Conceptual continuous flow synthesis workflow for Diclofenac.
Representative Protocol: Synthesis of Diclofenac Intermediate via Smiles Rearrangement
This protocol describes a key step in a modern Diclofenac synthesis, which avoids isolating certain intermediates, thereby improving step economy.[14]
Objective: To synthesize a hydroxyacetyldiphenylamine derivative via a cascade etherification/Smiles rearrangement.
Materials & Reagents:
-
2-chloro-N-phenylacetamide (Intermediate 1)
-
2,6-dichlorophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) as solvent
-
Flow reactor system with temperature and pressure control
-
Standard glassware for workup and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Reagent Preparation: Prepare separate stock solutions of 2-chloro-N-phenylacetamide, 2,6-dichlorophenol, and K₂CO₃ in DMF. The use of a solvent like DMF is crucial for solubilizing the reagents and base for the nucleophilic substitution and subsequent rearrangement.
-
Flow Reactor Setup: Prime the continuous flow reactor system according to the manufacturer's instructions. Set the reaction temperature for the cascade reaction coil (e.g., 100-140°C). The elevated temperature is necessary to overcome the activation energy for both the initial etherification and the intramolecular Smiles rearrangement.
-
Initiation of Flow: Pump the prepared reagent solutions into a T-mixer to ensure rapid and homogenous mixing before the mixture enters the heated reaction coil. The stoichiometry is controlled by the relative flow rates of the individual reagent streams.
-
Reaction & Residence Time: Allow the reaction mixture to traverse the heated coil. The total residence time (typically in the range of minutes to a few hours) is determined by the coil volume and the total flow rate. This controlled time ensures complete conversion while minimizing byproduct formation.
-
Quenching and Workup: The output stream from the reactor is cooled and collected in a vessel containing water to quench the reaction. The aqueous mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate. The choice of ethyl acetate is standard for extracting moderately polar organic products.
-
Washing and Drying: The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic salts. The organic layer is subsequently dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. This crude material is then purified by column chromatography on silica gel to isolate the desired hydroxyacetyldiphenylamine derivative.
-
Characterization: The structure and purity of the final product are confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., O-H, N-H, C=O).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
This self-validating protocol ensures that the identity and purity of the key intermediate are rigorously confirmed before proceeding to subsequent steps in the total synthesis.
Conclusion and Future Outlook
The discovery and development of substituted phenylacetic acids mark a pivotal chapter in the history of pharmacology. From the initial serendipitous discoveries rooted in natural products to the highly optimized and rationally designed synthetic molecules of today, this class of compounds has provided profound relief for millions suffering from pain and inflammation. The journey from non-selective COX inhibitors like Ibuprofen to more targeted agents like Diclofenac illustrates a deepening understanding of the underlying biology and a refinement of chemical synthesis.
Current and future research continues to build on this legacy, focusing on the development of novel derivatives with improved safety profiles, such as nitric oxide-donating NSAIDs (NO-NSAIDs) or dual COX/Lipoxygenase (LOX) inhibitors, which aim to mitigate the GI and cardiovascular side effects that still limit the use of these otherwise highly effective drugs.[3] The principles of SAR, mechanistic understanding, and synthetic innovation that defined the history of phenylacetic acids will undoubtedly continue to guide the future of anti-inflammatory drug discovery.
References
- 1. galtrx.com [galtrx.com]
- 2. dovepress.com [dovepress.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. scribd.com [scribd.com]
- 5. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 6. arapc.com [arapc.com]
- 7. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diclofenac - Wikipedia [en.wikipedia.org]
- 9. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Methoxy-6-nitrophenylacetic Acid
A Detailed Protocol for the Nitration of 3-Methoxyphenylacetic Acid
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the synthesis of 2-Methoxy-6-nitrophenylacetic acid, a valuable building block in medicinal chemistry and materials science. The protocol details a regioselective nitration of the readily available starting material, 3-methoxyphenylacetic acid. We delve into the mechanistic principles governing the reaction's selectivity, offering a robust, step-by-step experimental procedure designed for reproducibility and safety. This document is intended for researchers, chemists, and drug development professionals requiring a reliable method for synthesizing this and structurally related compounds.
Introduction and Mechanistic Rationale
Substituted phenylacetic acids are crucial intermediates in the synthesis of a wide array of pharmaceutical agents and fine chemicals. The introduction of a nitro group onto the aromatic ring provides a versatile chemical handle for further functionalization, such as reduction to an amine. The primary challenge in the synthesis of this compound from 3-methoxyphenylacetic acid lies in controlling the regioselectivity of the electrophilic aromatic substitution reaction.
The aromatic ring of the starting material, 3-methoxyphenylacetic acid, possesses two directing groups: a methoxy group (-OCH₃) and a carboxymethyl group (-CH₂COOH).
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. It strongly favors electrophilic attack at the C2, C4, and C6 positions.
-
Carboxymethyl Group (-CH₂COOH): This group is weakly deactivating via an inductive effect but is still considered an ortho, para-director.
The powerful activating and directing effect of the methoxy group dominates the reaction's outcome. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially add to the positions ortho or para to the methoxy group. This leads to a potential mixture of isomers. The target compound, this compound, requires nitration at the C6 position, which is ortho to the methoxy group and also ortho to the carboxymethyl substituent.
To achieve high selectivity, this protocol employs a nitrating system of concentrated nitric acid in acetic anhydride. This mixture generates acetyl nitrate (in situ), a milder and more selective nitrating agent than the nitronium ion produced in a traditional nitric/sulfuric acid mixture. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to further enhance selectivity by minimizing the formation of undesired byproducts.[1]
Overall Reaction Scheme
Caption: Nitration of 3-Methoxyphenylacetic acid.
Experimental Protocol
This protocol is adapted from established methodologies for the nitration of substituted phenylacetic acids.[1]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methoxyphenylacetic acid | ≥99% | Sigma-Aldrich | CAS: 1798-09-0 |
| Acetic Anhydride | Reagent Grade, ≥98% | Thermo Fisher Scientific | Corrosive, handle with care. |
| Nitric Acid (HNO₃) | Fuming, 98% | VWR | Extremely Corrosive & Oxidizer |
| Dichloromethane (CH₂Cl₂) | ACS Grade | MilliporeSigma | |
| Deionized Water | In-house | ||
| Ice | In-house |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-20 to 100 °C)
-
Ice-salt bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 3-methoxyphenylacetic acid (10.0 g, 0.060 mol) and dichloromethane (30 mL).
-
Dissolution and Cooling: Stir the mixture to dissolve the solid. Once a clear solution is obtained, add acetic anhydride (7.4 g, 0.072 mol).
-
Temperature Control: Place the flask in an ice-salt bath and cool the reaction mixture to 0 °C with continuous stirring.
-
Addition of Nitric Acid: (Caution: Highly Exothermic) Slowly add 98% nitric acid (8.3 g, 0.132 mol) dropwise via the dropping funnel over a period of 45-60 minutes. It is critical to maintain the internal reaction temperature between -10 °C and 10 °C throughout the addition.[1]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Allow the mixture to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual acids.
-
Drying: Dry the collected solid under vacuum at 40-50 °C to a constant weight. The crude product is typically obtained as a pale yellow solid.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
Data Summary and Expected Results
The following table summarizes the key quantitative parameters of the protocol.
| Parameter | Value |
| 3-Methoxyphenylacetic acid (mol) | 0.060 mol |
| Acetic Anhydride (mol eq.) | 1.2 eq. |
| Nitric Acid (mol eq.) | 2.2 eq. |
| Reaction Temperature | -10 to 10 °C |
| Reaction Time | 2 hours |
| Expected Yield (Crude) | 65-75% |
| Appearance | Pale yellow solid |
| Melting Point (Literature) | ~165-168 °C |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Discussion and Field-Proven Insights
-
Criticality of Temperature Control: The nitration of activated aromatic rings is a highly exothermic process. Failure to maintain a low temperature can lead to a runaway reaction, significant decomposition of the starting material and product, and the formation of dinitrated or oxidized byproducts. The specified range of -10 to 10 °C is crucial for both safety and selectivity.[1]
-
Choice of Nitrating Agent: While a mixture of nitric and sulfuric acids is a powerful nitrating agent, it often leads to lower regioselectivity and harsher reaction conditions for sensitive substrates. The in situ generation of acetyl nitrate from acetic anhydride and nitric acid provides a milder electrophile, which can improve the yield of the desired isomer over other potential products (e.g., 4-nitro and 2-nitro isomers).
-
Isomeric Purity: The primary challenge of this synthesis is the potential formation of other isomers. The crude product should be analyzed by ¹H NMR or HPLC to determine the isomeric ratio. The purification by recrystallization is designed to selectively crystallize the major, desired product, leaving more soluble isomers in the mother liquor.
-
Safety Considerations: Concentrated nitric acid is a strong oxidizing agent and is extremely corrosive. Acetic anhydride is also corrosive and a lachrymator. All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Always add acid to other reagents slowly and with cooling; never the other way around.
References
Application Notes & Protocols: Leveraging 2-Methoxy-6-nitrophenylacetic Acid in Advanced Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic applications of 2-Methoxy-6-nitrophenylacetic acid as a versatile building block in modern organic synthesis. We will explore its utility in constructing complex heterocyclic scaffolds through reductive cyclization and its role as a precursor to photolabile protecting groups for spatiotemporal control of chemical reactions. Detailed, field-proven protocols, mechanistic insights, and safety considerations are provided to ensure successful implementation in a laboratory setting.
Introduction: The Strategic Value of this compound
This compound is a multifunctional aromatic compound whose synthetic utility is derived from the unique ortho-relationship of its three key functional groups: a carboxylic acid, a nitro group, and a methoxy group. This specific arrangement allows for a range of powerful and predictable chemical transformations.
-
The Nitro Group: Serves as a latent amino group. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring and adjacent methylene protons. Crucially, it can be selectively reduced under various conditions to an amine, which is the cornerstone of its use in heterocyclic synthesis.
-
The Acetic Acid Moiety: Provides a handle for coupling reactions (e.g., amide or ester formation) and acts as an electrophilic partner for intramolecular cyclization once the nitro group is reduced.
-
The Methoxy Group: As an electron-donating group, it modulates the electronic properties and reactivity of the aromatic ring, influencing the outcomes of both the reduction and subsequent cyclization steps.
The ortho-nitrobenzyl framework is also the classic foundation for photolabile "caging" groups, enabling the development of molecules whose activity can be triggered by light.[1] This guide will detail the practical execution of these synthetic strategies.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Typically a pale yellow or off-white solid |
| Key Functional Groups | Carboxylic Acid, Nitro, Methoxy Ether |
Core Application I: Synthesis of Heterocyclic Scaffolds via Reductive Cyclization
A primary application of this compound is in the synthesis of N-heterocycles, particularly substituted oxindoles (indol-2-ones). The strategy relies on a two-step sequence: first, coupling the carboxylic acid with an amine to form an amide, followed by reduction of the ortho-nitro group, which triggers a spontaneous intramolecular cyclization to form the lactam ring. This powerful transformation is a cornerstone in the synthesis of biologically active molecules.[2]
Workflow for Heterocycle Synthesis
References
Application Note: A Validated RP-HPLC Method for the Quantification of 2-Methoxy-6-nitrophenylacetic acid
Abstract
This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-6-nitrophenylacetic acid. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The protocol has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and research applications in pharmaceutical and chemical synthesis environments.
Introduction
This compound (CAS No. 20876-28-2) is a key organic intermediate used in the synthesis of various chemical entities, including potential pharmaceutical compounds.[1][2] Its purity and concentration are critical parameters that can significantly impact the yield and impurity profile of subsequent reaction steps. Therefore, a reliable and validated analytical method is essential for its accurate quantification in starting materials, reaction mixtures, and final products.
This guide provides a comprehensive, field-proven protocol for the analysis of this compound by RP-HPLC. The narrative explains the scientific rationale behind each methodological choice, ensuring that researchers, scientists, and drug development professionals can not only replicate the method but also understand its underlying principles.
Scientific Rationale & Method Development
The development of a robust HPLC method is fundamentally guided by the physicochemical properties of the analyte. This compound is an aromatic carboxylic acid. The key to a successful separation lies in controlling its ionization state to ensure reproducible retention and sharp peak shapes.
-
Analyte Properties: The molecule contains a carboxylic acid functional group, making it an acidic compound. The retention of acidic compounds in reversed-phase chromatography is highly dependent on the pH of the mobile phase.[3] To ensure the compound is in a non-ionized, more hydrophobic state, the mobile phase pH must be set significantly lower than the analyte's pKa.[4][5] While the specific pKa for this molecule is not readily published, the pKa of the related compound 2-nitrophenylacetic acid is approximately 4.0. The electron-withdrawing nitro group and the methoxy group will influence this, but a mobile phase pH of ~2.5-3.0 is a scientifically sound starting point to suppress ionization.
-
Column Selection: A C18 (octadecylsilane) column is the stationary phase of choice due to its hydrophobic nature, which provides excellent retention for moderately polar to nonpolar compounds like the target analyte. A standard dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance between resolution, efficiency, and backpressure.
-
Mobile Phase Selection:
-
Aqueous Component: A phosphate buffer is selected to maintain a constant and low pH. A pH of 2.8 was chosen to ensure the carboxylic acid group remains fully protonated, maximizing its retention on the C18 column and preventing peak tailing.[5]
-
Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and favorable UV transparency at lower wavelengths.[3][6]
-
Elution Mode: A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to provide a shorter overall run time.
-
-
Detection: Aromatic compounds with nitro groups are strong chromophores, meaning they absorb UV light effectively.[7] Analysis of related structures like nitrophenylacetic acids suggests strong absorbance in the UV region.[8][9] A detection wavelength of 240 nm was selected to provide high sensitivity for the analyte.
Optimized Chromatographic Conditions
The optimized parameters for the HPLC analysis are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 10.00 | |
| 12.00 | |
| 12.01 | |
| 15.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, ACS grade)
-
Phosphoric acid (H₃PO₄, 85%, ACS grade)
-
Deionized water (18.2 MΩ·cm)
Solution Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
Sample Preparation
-
Accurately weigh an amount of sample expected to contain approximately 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent.
-
If necessary, dilute further with the diluent to bring the concentration within the calibration range (e.g., to a target of 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Analytical Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[10] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.
Validation Parameters & Results
The relationship and hierarchy of key validation parameters are crucial for establishing a trustworthy method.
Caption: Logical flow of analytical method validation parameters.
Summary of Validation Results
The method met all pre-defined acceptance criteria, confirming its reliability.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte retention time | Passed (Peak purity > 99.9%) |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9998 |
| Range | 5 - 250 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| Repeatability (Intra-day) | RSD ≤ 2.0% | 0.8% |
| Intermediate (Inter-day) | RSD ≤ 2.0% | 1.2% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.5 µg/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes | Passed (All results within criteria) |
Note: The results presented are typical and may vary slightly between systems.
Specificity was confirmed by analyzing a blank (diluent) and a placebo sample, both of which showed no interfering peaks at the retention time of this compound. Peak purity was also assessed using a photodiode array (PDA) detector.
Linearity was established over a concentration range of 5 to 250 µg/mL. The correlation coefficient of 0.9998 indicates a strong linear relationship between concentration and peak area.
Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be between 99.2% and 101.5%, which is well within the acceptable limits.[11]
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate preparations at 100% of the target concentration were analyzed. The Relative Standard Deviation (%RSD) was less than 2.0% for both evaluations, demonstrating excellent method precision.
Robustness was tested by introducing small, deliberate variations to the method parameters, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The results remained unaffected, indicating the method's reliability during routine use.
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The comprehensive protocol and the scientific rationale provided make it a valuable tool for quality control laboratories and researchers in the chemical and pharmaceutical industries.
References
- 1. 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. ijsdr.org [ijsdr.org]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 8. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 9. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive 1D NMR Characterization of 2-Methoxy-6-nitrophenylacetic Acid
Abstract
This application note provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-Methoxy-6-nitrophenylacetic acid. As a key intermediate in various synthetic pathways, unambiguous structural confirmation is paramount. This guide offers a step-by-step methodology for sample preparation, data acquisition, and spectral interpretation, grounded in established NMR principles. It is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries who require a robust and reliable method for the structural elucidation of this and similar substituted aromatic compounds.
Introduction: The Rationale for NMR in Structural Elucidation
This compound is a substituted aromatic compound whose biological and chemical properties are intrinsically linked to its precise molecular architecture. The relative positions of the methoxy, nitro, and acetic acid functional groups on the phenyl ring dictate its reactivity and potential applications. Therefore, unequivocal structural verification is a critical step in its synthesis and use.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—we can map the connectivity of atoms and infer their chemical environment. This application note details the systematic approach to acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, including the use of Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments to differentiate between carbon types (CH₃, CH₂, CH, and quaternary carbons).[2]
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout this document to correlate NMR signals with specific atoms in the molecule.
Figure 1: Molecular Structure of this compound with Atom Numbering.
Predicted ¹H and ¹³C NMR Spectral Data
An experienced spectroscopist can predict the approximate chemical shifts and coupling patterns based on the electronic effects of the substituents. The electron-withdrawing nitro group (-NO₂) will deshield nearby protons and carbons, shifting their signals downfield, while the electron-donating methoxy group (-OCH₃) will have a shielding effect, particularly on the ortho and para positions.[3]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | 7.8 - 8.0 | Doublet of Doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.5 | 1H |
| H4 | 7.6 - 7.8 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | 1H |
| H5 | 7.9 - 8.1 | Doublet of Doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.5 | 1H |
| H7 (CH₂) | 3.8 - 4.0 | Singlet (s) | - | 2H |
| H9 (OCH₃) | 3.9 - 4.1 | Singlet (s) | - | 3H |
| H (COOH) | 12.0 - 13.0 | Broad Singlet (br s) | - | 1H |
Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
| C1 | 150 - 155 | Quaternary (No Signal) |
| C2 | 145 - 150 | Quaternary (No Signal) |
| C3 | 125 - 130 | CH (Positive) |
| C4 | 130 - 135 | CH (Positive) |
| C5 | 120 - 125 | CH (Positive) |
| C6 | 135 - 140 | Quaternary (No Signal) |
| C7 (CH₂) | 35 - 40 | CH₂ (Negative) |
| C8 (COOH) | 170 - 175 | Quaternary (No Signal) |
| C9 (OCH₃) | 55 - 60 | CH₃ (Positive) |
Experimental Protocols
The following protocols are designed to yield high-quality, reproducible NMR data. Adherence to these steps is crucial for accurate structural analysis.
Materials and Equipment
-
This compound (≥98% purity)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes of good quality[4]
-
Pasteur pipette and glass wool
-
Vortex mixer
-
NMR Spectrometer (e.g., Bruker Avance III 500 MHz or equivalent)
Sample Preparation Protocol
The choice of solvent is critical. DMSO-d₆ is selected for its excellent solvating power for carboxylic acids and its ability to allow observation of the acidic proton, which might otherwise undergo rapid exchange in protic solvents like D₂O.[5]
-
Weighing the Sample: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time for ¹³C NMR.[4]
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial. This volume is ideal for standard 5 mm NMR tubes.[6]
-
Dissolution: Securely cap the vial and vortex gently until the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[4]
-
Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube. This is achieved by passing the solution through a small plug of glass wool inserted into a Pasteur pipette.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
References
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-Methoxy-6-nitrophenylacetic acid
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of 2-Methoxy-6-nitrophenylacetic acid. The methodology is designed for researchers, scientists, and drug development professionals who require a reliable analytical technique for this compound in complex matrices. We will explore the rationale behind crucial experimental parameters, from sample preparation and chromatographic separation to the intricacies of mass spectrometric detection and fragmentation analysis.
Introduction: The Analytical Challenge
This compound is a substituted phenylacetic acid derivative. The presence of a nitro group and a carboxylic acid moiety presents unique challenges and opportunities for mass spectrometric analysis. The acidic nature of the molecule makes it amenable to negative ion mode electrospray ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.[1][2][3] The nitroaromatic structure suggests the potential for characteristic fragmentation patterns that can be exploited for high-selectivity quantification using Multiple Reaction Monitoring (MRM).
This guide provides a comprehensive workflow, underpinned by established principles of analytical chemistry, to ensure reproducibility and accuracy in your analyses.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Formula | C9H9NO5 | Calculated |
| Average Molecular Weight | 211.17 g/mol | [4] |
| Monoisotopic Molecular Weight | 211.04807 Da | Calculated |
| Structure | ||
| PubChem |
The calculated exact mass is the foundation for setting the mass spectrometer to detect the precursor ion.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust method for the analysis of this compound.
Diagram of the Experimental Workflow
Caption: High-level workflow for LC-MS/MS analysis.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), LC-MS grade
Sample and Standard Preparation
The goal of sample preparation is to dissolve the analyte in a solvent compatible with the reversed-phase LC system.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with 50:50 ACN:H2O containing 0.1% formic acid. A typical concentration range would be 1 ng/mL to 1000 ng/mL. The addition of formic acid helps to keep the carboxylic acid group protonated, leading to more consistent retention times on the LC column.[5]
-
Sample Preparation: Dilute the samples to be analyzed in the same diluent as the working standards to ensure matrix consistency.
Liquid Chromatography (LC) Parameters
The objective of the chromatography is to separate the analyte from other matrix components, ensuring that it enters the mass spectrometer as a pure compound, which minimizes ion suppression.[6]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar acidic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase with an acidic modifier to control the ionization state of the analyte.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase for eluting the analyte from the C18 column.[7] |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte while cleaning the column of more non-polar components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with ESI. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |
Mass Spectrometry (MS) Parameters
The mass spectrometer is set up to selectively detect and fragment the analyte. Given its acidic nature, negative ion mode ESI is the preferred ionization method.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for acidic compounds which readily deprotonate to form [M-H]- ions.[8] |
| Capillary Voltage | -3.0 kV | Optimized for efficient ion formation in negative mode. |
| Source Temperature | 150 °C | A balance between efficient desolvation and preventing thermal degradation. |
| Desolvation Gas Flow | 800 L/hr | Facilitates the evaporation of solvent from the ESI droplets. |
| Cone Gas Flow | 50 L/hr | Helps to focus the ions into the mass analyzer. |
| Collision Gas | Argon | An inert gas used for collision-induced dissociation (CID). |
Fragmentation Analysis and MRM Transitions
The heart of a quantitative MS method is the selection of specific precursor-to-product ion transitions.
Precursor Ion Selection
In negative ESI mode, this compound (MW 211.17) will lose a proton from its carboxylic acid group to form the deprotonated molecule, [M-H]-, with an m/z of 210.05 . This will be our precursor ion for MS/MS analysis.
Proposed Fragmentation Pathway
Collision-induced dissociation (CID) of the precursor ion (m/z 210.05) is expected to follow predictable pathways for carboxylic acids and nitroaromatic compounds.[9][10]
-
Loss of CO2: A common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da), resulting in a fragment ion at m/z 166.06 .[10]
-
Loss of NO2: The nitro group can be lost as a neutral radical (46 Da), leading to a fragment at m/z 164.05 .
-
Combined Losses: Further fragmentation can occur, such as the loss of both CO2 and a methyl group from the methoxy moiety.
Diagram of Proposed Fragmentation
Caption: Predicted fragmentation of [M-H]⁻ ion.
Multiple Reaction Monitoring (MRM) Transitions
For quantitative analysis, at least two MRM transitions are recommended for confirmation and quantification.
| Transition | Role | Dwell Time (ms) | Collision Energy (eV) |
| 210.05 -> 166.06 | Quantifier | 100 | 15 |
| 210.05 -> 164.05 | Qualifier | 100 | 20 |
-
Collision Energy: This must be optimized empirically on your specific instrument. The values provided are typical starting points. The goal is to maximize the signal of the product ion.
Method Validation and Performance
A robust analytical method requires validation to ensure it is fit for purpose. Key validation parameters include:
-
Linearity: A calibration curve should be constructed with at least 6 non-zero points. A linear regression with a correlation coefficient (r²) of >0.99 is typically required.[11][12]
-
Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: Assessed by analyzing replicate samples at multiple concentrations (low, medium, high). Accuracy should be within 85-115% of the nominal value, and precision (as %RSD) should be <15%.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. By understanding the principles behind each step, from sample preparation to the specifics of mass spectrometric detection, researchers can confidently implement and adapt this method for their specific needs. The use of negative mode ESI coupled with MRM provides the high sensitivity and selectivity required for trace-level quantification in complex samples, making it an invaluable tool in pharmaceutical development and research.
References
- 1. as.uky.edu [as.uky.edu]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. diva-portal.org [diva-portal.org]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. A Multi-Analyte LC-MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nitration of Substituted Phenylacetic Acids
Introduction
Nitrated substituted phenylacetic acids are a pivotal class of compounds in medicinal chemistry and materials science. As precursors for a wide range of pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors, and as key components in the synthesis of heterocycles, the ability to selectively introduce a nitro group onto the phenylacetic acid scaffold is of paramount importance.[1] This application note provides a comprehensive experimental protocol for the nitration of substituted phenylacetic acids, grounded in the principles of electrophilic aromatic substitution. We will delve into the mechanistic underpinnings, the critical influence of aromatic substituents on regioselectivity, and the rigorous safety protocols required for these energetic reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology.
Pillar 1: The Underlying Chemistry - Mechanism and Substituent Effects
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (SEAr). The reaction's success hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is strong enough to attack the electron-rich π-system of the benzene ring.
Generation of the Electrophile: The Nitronium Ion
Concentrated nitric acid alone is typically not a sufficiently strong nitrating agent for many aromatic compounds. Its efficacy is dramatically increased by the addition of a stronger acid, most commonly concentrated sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2][3][4]
Electrophilic Attack and Aromaticity Restoration
Once formed, the nitronium ion is attacked by the nucleophilic benzene ring of the phenylacetic acid derivative. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] A base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[2]
The Decisive Role of Substituents: Reactivity and Regioselectivity
The pre-existing substituent on the phenylacetic acid ring profoundly influences both the rate of reaction and the position of nitration (regioselectivity).[6][7] Substituents are broadly classified into two categories:
-
Activating, Ortho-, Para-Directing Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5][8] They stabilize the arenium ion intermediate, particularly when the attack occurs at the ortho or para positions. Examples include alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups.
-
Deactivating, Meta-Directing Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene.[8][9] They destabilize the arenium ion, but the destabilization is least pronounced when the attack is at the meta position. Most groups with a carbonyl, cyano, or nitro group fall into this category. Halogens are an exception; they are deactivating due to their inductive effect but are ortho-, para-directing due to the resonance contribution of their lone pairs.[9]
The carboxymethyl group (-CH₂COOH) of phenylacetic acid itself is generally considered a weakly deactivating, ortho-, para-director. The methylene spacer insulates the ring from the direct electron-withdrawing resonance effect of the carboxyl group.[10]
Table 1: Influence of Substituents on Nitration Outcome
| Substituent (X) on Phenylacetic Acid | Classification | Expected Major Products | Relative Reactivity |
| -CH₃ (Methyl) | Activating, Ortho/Para-Director | 2-Nitro-4-methylphenylacetic acid & 4-Nitro-2-methylphenylacetic acid | Faster than Phenylacetic Acid |
| -OCH₃ (Methoxy) | Activating, Ortho/Para-Director | 2-Nitro-4-methoxyphenylacetic acid & 4-Nitro-2-methoxyphenylacetic acid | Much Faster than Phenylacetic Acid |
| -Cl (Chloro) | Deactivating, Ortho/Para-Director | 2-Nitro-4-chlorophenylacetic acid & 4-Nitro-2-chlorophenylacetic acid | Slower than Phenylacetic Acid |
| -NO₂ (Nitro) | Deactivating, Meta-Director | 2,5-Dinitrophenylacetic acid & 3,5-Dinitrophenylacetic acid | Much Slower than Phenylacetic Acid |
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed for the nitration of a generic substituted phenylacetic acid using a mixed acid system. The causality behind each step is explained to ensure a trustworthy and reproducible workflow.
Materials and Reagents
-
Substituted Phenylacetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Appropriate recrystallization solvent (e.g., Ethanol/Water, Ethyl Acetate/Hexanes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Experimental Workflow Diagram
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenylacetic acid (1.0 eq.) in concentrated sulfuric acid (approx. 3-5 mL per gram of starting material).
-
Causality: Sulfuric acid serves as the solvent and the catalyst for generating the nitronium ion.[2]
-
Cool the flask in an ice bath to 0-5 °C with gentle stirring. An internal thermometer is essential for monitoring the temperature.
-
Causality: The nitration reaction is highly exothermic.[13] Low temperatures are critical to control the reaction rate, prevent dangerous thermal runaway, and minimize the formation of unwanted byproducts from over-nitration or oxidation.
-
-
Addition of Nitrating Agent:
-
In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to a small amount of concentrated sulfuric acid (approx. 1:1 v/v with nitric acid). This should also be done in an ice bath.
-
Causality: A slight excess of nitric acid ensures the complete conversion of the starting material.[14][15] Pre-mixing in sulfuric acid facilitates the formation of the nitronium ion.
-
Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirring solution of the phenylacetic acid over 20-30 minutes.
-
Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Causality: Slow, dropwise addition is the primary method of controlling the exothermic reaction. Failure to control the temperature can lead to violent reactions and decreased yield.[16]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed.
-
Causality: This period ensures the reaction proceeds to completion.
-
-
Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. A solid precipitate should form.
-
Causality: Quenching the reaction on ice serves multiple purposes: it stops the reaction, dilutes the strong acids, and the low solubility of the organic product in the cold aqueous acidic medium causes it to precipitate, facilitating its isolation.[11]
-
Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Causality: Washing removes residual acids which can interfere with drying and subsequent steps.
-
-
Purification and Drying:
-
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
-
Causality: Recrystallization is a standard technique for purifying solid organic compounds, removing soluble impurities and isomers that may have formed.[4]
-
Dry the purified crystals in a vacuum oven or desiccator to a constant weight. Record the final mass and calculate the yield.
-
Pillar 3: Safety, Validation, and Authoritative Grounding
Mandatory Safety Protocols
Nitration reactions are potentially hazardous and must be treated with extreme caution. A thorough risk assessment must be conducted before beginning any work.[13][16]
-
Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme burns.[17] They are also strong oxidizing agents that can react violently with organic materials.[18][19]
-
Thermal Hazards: The reaction is highly exothermic. Uncontrolled addition or inadequate cooling can lead to a thermal runaway, resulting in a violent eruption or explosion of the reaction vessel.[13]
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases, which are harmful if inhaled.[16][17]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton; do not use latex), and a chemical-resistant lab coat.[16][18]
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to control exposure to toxic fumes.[16] An emergency safety shower and eyewash station must be readily accessible.[17]
-
Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines. Do not mix nitric acid waste with organic solvent waste.[19]
Product Characterization and Validation
The identity and purity of the final product must be confirmed through analytical methods.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure of the molecule, and the substitution pattern on the aromatic ring can be determined from the chemical shifts and coupling patterns of the aromatic protons.[20]
-
IR (Infrared) Spectroscopy: Confirms the presence of key functional groups. Expect strong absorbances for the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹), the carboxylic acid O-H (broad, approx. 3300-2500 cm⁻¹), and C=O (approx. 1700 cm⁻¹).
-
-
Chromatography (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the compound and can also be used to separate isomers if necessary.[21][22]
Table 2: Typical Analytical Data for 4-Nitrophenylacetic Acid
| Analysis Method | Expected Result |
| Melting Point | 150-154 °C[23] |
| Appearance | White to pale yellow crystalline solid[23][24] |
| ¹H NMR (CDCl₃) | δ ~8.2 (d, 2H), δ ~7.5 (d, 2H), δ ~3.8 (s, 2H) |
| Assay (HPLC) | >98%[23] |
References
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. Theory Of Substituent Effects On Electrophilic Aromatic Substitution [pw.live]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solved Question: Draw the mechanism for nitration of | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 15. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. ehs.com [ehs.com]
- 18. ehs.washington.edu [ehs.washington.edu]
- 19. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 20. 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum [chemicalbook.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. 4-Nitrophenylacetic acid, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 24. 4-Nitrophenylacetic acid - Shandong Biotech [shandongbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxy-6-nitrophenylacetic acid
Welcome to the technical support center for the purification of 2-Methoxy-6-nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. As Senior Application Scientists, we understand that robust purification is critical for the integrity of your research and development. This resource combines troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific problems that can arise during the purification of this compound, offering causative explanations and actionable solutions.
Recrystallization Issues
Q1: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common problem, especially with impure compounds or when using certain solvent mixtures.[1] The oil is a supersaturated liquid form of your compound that is reluctant to nucleate and form crystals.
Probable Causes & Solutions:
-
Cooling Rate is Too High: Rapid cooling favors precipitation over crystallization. If you placed the hot solution directly into an ice bath, this is a likely cause.[2]
-
Inappropriate Solvent: The boiling point of your solvent might be higher than the melting point of your compound, causing it to melt before it dissolves.
-
Solution: Select a solvent with a lower boiling point.
-
-
High Impurity Level: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[1]
-
Solution: Try adding slightly more solvent to keep the impurities dissolved in the mother liquor.[1] If oiling persists, it may be necessary to perform a preliminary purification step, such as an acid-base extraction or a quick column chromatography pass, to remove the bulk of the impurities before attempting recrystallization.
-
Q2: I've cooled the solution, but no crystals have formed. What should I do?
A2: The failure of crystals to form usually indicates that the solution is not supersaturated, or that nucleation has not been initiated.[1]
Probable Causes & Solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure.[1][4] If you added too much solvent, the solution will not become saturated upon cooling.
-
Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleation site).
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[1][3] The microscopic scratches on the glass provide a surface for the first crystals to form.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound (a "seed crystal"), add it to the cooled solution to initiate crystallization.[1][3]
-
Below is a decision tree to guide you through troubleshooting crystallization failure.
Caption: Recrystallization Troubleshooting Logic.
Q3: My final yield is very low. What are the most common causes of product loss?
A3: A low recovery can be frustrating but is often preventable. The goal of recrystallization is a trade-off between purity and yield; some loss is inevitable as the compound has some solubility in the cold solvent.
Probable Causes & Solutions:
-
Using Too Much Solvent: As mentioned above, using more than the minimum amount of boiling solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[3][4]
-
Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), product will be lost on the filter paper.[5]
-
Solution: Use a pre-heated funnel and flask, and keep the solution at or near its boiling point during filtration.[5] If crystals do form, you can wash the filter paper with a small amount of hot solvent to redissolve them.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[4]
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.
-
Column Chromatography Issues
Q4: My compound is stuck at the top of the silica column and won't move. What's wrong?
A4: This issue almost always stems from the mobile phase (eluent) being too non-polar to move a polar compound like this compound down the polar silica gel stationary phase.
Probable Causes & Solutions:
-
Insufficient Eluent Polarity: The carboxylic acid and nitro groups make your compound quite polar. A non-polar eluent (e.g., pure hexane) will not be able to displace it from the silica.
-
Solution: Gradually increase the polarity of your eluent system. For an acidic compound, a common starting point is a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid (e.g., 0.5-1%) added.[6] The acid in the eluent protonates the carboxylate form of your compound, reducing its interaction with the silica and preventing peak tailing.
-
-
Compound Precipitation: If your crude material is loaded in a solvent in which it is not very soluble, it may precipitate at the top of the column when it comes into contact with the less polar mobile phase.[7]
-
Solution: Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading, or use the "dry loading" method where the crude product is adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder is added to the top of the column.[7]
-
Acid-Base Extraction Issues
Q5: An emulsion formed at the aqueous-organic interface during extraction. How can I resolve this?
A5: Emulsions are a common issue where the two immiscible layers fail to separate cleanly. They are often caused by vigorous shaking or the presence of particulate matter.
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which often helps to break up the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help to break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy for crude this compound?
A1: The optimal strategy depends on the nature and quantity of impurities. A multi-step approach is often most effective.
-
Acid-Base Extraction: This should be your first step.[8] It is a highly effective and simple method to separate your acidic target compound from any neutral or basic impurities.[9][10] By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extracting with an aqueous base (like sodium bicarbonate), the acidic product will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.[11][12]
-
Recrystallization: After re-acidifying the aqueous layer to precipitate your product and filtering it, recrystallization is an excellent second step to achieve high purity. It is particularly good at removing small amounts of structurally similar impurities.
The general workflow is visualized below.
Caption: General Purification Strategy.
Q2: How do I choose a suitable solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] For nitrophenylacetic acids, polar solvents are often a good starting point.[13][14]
Solvent Selection Protocol:
-
Place a small amount of your crude solid (20-30 mg) in a test tube.
-
Add the test solvent dropwise at room temperature. A good solvent will not dissolve the solid.
-
Heat the test tube. A good solvent will dissolve the solid completely at or near its boiling point.[4]
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar compounds. The solubility of nitrophenylacetic acids in boiling water is often significant.[14] |
| Ethanol/Methanol | 78 / 65 | High | Often dissolves the compound too well even at room temperature, but can be effective as part of a two-solvent system (e.g., with water).[15] |
| Ethyl Acetate | 77 | Medium | A versatile solvent, often used in combination with a non-polar solvent like hexane. |
| Toluene | 111 | Low | Can be effective for less polar impurities, but may lead to oiling if the compound's melting point is below 111°C. |
Q3: When should I use column chromatography instead of recrystallization?
A3: Column chromatography is preferred when:
-
You have a complex mixture with multiple components that have similar solubilities, making recrystallization ineffective.
-
The impurities are isomers or have very similar structures to the target compound.
-
The compound is a liquid or an oil that cannot be recrystallized.[1]
-
You need to purify a small amount of material where losses during recrystallization would be significant.
Q4: How can I assess the purity of my final product?
A4: A combination of methods is recommended for a comprehensive purity assessment.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[16] It can separate and quantify the main compound and any impurities. A typical method would use a C18 reverse-phase column.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound and can reveal the presence of impurities if their signals do not overlap with the product signals.
| Technique | Information Provided | Use Case |
| Melting Point | Purity indication (sharpness of range) | Quick purity check for crystalline solids. |
| TLC | Number of components (qualitative) | Monitoring reaction progress and column fractions. |
| HPLC | Quantitative purity (% area) | Final purity assessment for reports and analysis.[18] |
| NMR | Structural confirmation, impurity identification | Structure verification and identification of unknown impurities. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it, venting frequently to release CO₂ pressure. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. The deprotonated sodium salt of your acidic product is now in the top aqueous layer (if using ethyl acetate) or the bottom aqueous layer (if using dichloromethane). Drain the organic layer, which contains neutral and basic impurities.
-
Wash (Optional): To remove any residual neutral/basic compounds, wash the aqueous layer with a fresh portion of the organic solvent. Discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ≈ 2). Your purified product will precipitate as a solid.
-
Collection: Collect the solid product by vacuum filtration. Wash the solid in the funnel with a small amount of ice-cold water to remove any residual salts.
-
Drying: Allow the product to air dry or dry in a vacuum oven to a constant weight.[4]
Protocol 2: Purification by Recrystallization
This protocol assumes a suitable single solvent has been identified (see FAQ Q2).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate to bring the solvent to a boil.
-
Saturated Solution: Continue adding small portions of the hot solvent until the solid just completely dissolves.[2] Avoid adding an excess of solvent.
-
Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration by pouring the hot solution through a fluted filter paper into a pre-heated flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[2] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a very small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the purified crystals completely to remove any residual solvent before analysis.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Home Page [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chromtech.com [chromtech.com]
- 7. reddit.com [reddit.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. magritek.com [magritek.com]
- 10. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 11. fiveable.me [fiveable.me]
- 12. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. Separation of 2-Nitrophenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. 4-Nitrophenylacetic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6-nitrophenylacetic Acid
Introduction: 2-Methoxy-6-nitrophenylacetic acid is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for constructing complex heterocyclic scaffolds.[1] Achieving a high yield of this compound, however, can be challenging due to the sensitive interplay of the activating methoxy group and the deactivating nitro group on the aromatic ring. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and an understanding of the critical parameters necessary to improve synthetic outcomes.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is most reliably achieved by constructing the acetic acid side chain on a pre-functionalized aromatic ring. The most common and logical starting material is 2-methoxy-6-nitrotoluene . From this intermediate, two primary synthetic routes are generally considered.
Diagram 1: Primary Synthetic Pathways
Caption: Key synthetic routes from 2-methoxy-6-nitrotoluene.
Each pathway presents distinct advantages and challenges, which are summarized in the table below.
| Feature | Route A: Nitrile Pathway | Route B: Aldehyde Pathway (via Darzens) |
| Key Steps | Benzylic Bromination → Cyanation → Hydrolysis | Side-chain Oxidation → Darzens Condensation → Hydrolysis |
| Pros | Well-established transformations; final hydrolysis step is often high-yielding.[2] | Avoids the use of highly toxic cyanide salts. |
| Cons | Requires use of toxic cyanide reagents; benzylic bromination can have side reactions; potential for explosive intermediates.[3] | Oxidation of the methyl group to an aldehyde can be low-yielding or lead to over-oxidation; the Darzens reaction requires careful control of base and temperature.[4][5] |
| Typical Overall Yield | 40-60% | 30-50% |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, structured by reaction step.
Step 1: Synthesis of the Starting Material (2-Methoxy-6-nitrotoluene)
Q1: My synthesis of 2-methoxy-6-nitrotoluene from 2-methyl-6-nitroaniline via diazotization followed by reaction with methanol gives a low yield. What are the critical parameters?
A1: The conversion of an aniline to a methoxy group via a diazonium salt is sensitive. Key parameters include:
-
Temperature Control: Diazotization must be performed at 0-5 °C to prevent the premature decomposition of the diazonium salt.
-
Acid Choice: While sulfuric acid is common, using fluoroboric acid to form the more stable diazonium tetrafluoroborate salt (a Balz-Schiemann type intermediate) before thermolysis in methanol can improve yields.
-
Anhydrous Conditions: The subsequent displacement with methanol must be strictly anhydrous. Any water present will react to form the corresponding phenol (2-methyl-6-nitrophenol), which is a common and difficult-to-remove byproduct.[6] Ensure your methanol and reaction vessel are completely dry.
Step 2 (Route A): The Nitrile Pathway
Q2: The benzylic bromination of 2-methoxy-6-nitrotoluene with N-bromosuccinimide (NBS) is low-yielding and produces multiple products. How can I improve selectivity?
A2: This is a common and critical issue. The electron-donating methoxy group activates the ring, making it susceptible to electrophilic aromatic substitution, which competes with the desired free-radical pathway.
-
Radical Initiator: Ensure you are using an effective radical initiator like benzoyl peroxide or AIBN. The reaction should be initiated by heat or UV light, not by conditions that favor ionic mechanisms.
-
Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic side reactions.
-
Control of HBr: As the reaction proceeds, HBr is formed, which can catalyze electrophilic bromination of the ring. Adding a non-basic acid scavenger like powdered sodium carbonate in small amounts can help, but excess base can decompose NBS. The primary goal is to keep the radical chain reaction as the dominant pathway.
-
Purity of Starting Material: Ensure your 2-methoxy-6-nitrotoluene is free of any phenolic impurities, which would rapidly consume NBS.
Q3: My cyanation reaction with 2-methoxy-6-nitrobenzyl bromide is sluggish and results in dark-colored decomposition products. What should I check?
A3: The nitro group makes the benzylic position highly electrophilic and susceptible to side reactions.
-
Reaction Conditions: This nucleophilic substitution works best in a polar aprotic solvent like DMSO or acetone to dissolve the cyanide salt (NaCN or KCN). Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a two-phase system (e.g., dichloromethane/water) can also be effective and may reduce decomposition.
-
Elimination Byproducts: The bromide is prone to elimination to form 2-methoxy-6-nitrostyrene, especially if the reaction is overheated or if a sterically hindered or overly strong base is present. Maintain a moderate temperature (e.g., 40-60 °C).
-
Purity of Bromide: The benzyl bromide intermediate can be unstable.[3] It is often best to use it immediately after preparation without prolonged storage. Impurities from the bromination step can catalyze decomposition.
Q4: The final acid hydrolysis of 2-methoxy-6-nitrophenylacetonitrile is incomplete or forms significant amide byproduct. What is the optimal hydrolysis method?
A4: Complete hydrolysis of the nitrile to the carboxylic acid requires harsh conditions, but the molecule can be sensitive.
-
Acid vs. Base Hydrolysis: Strong acid hydrolysis is generally preferred for nitro-substituted phenylacetonitriles. A mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) heated to reflux is highly effective.[2] This method protonates the nitrile, making it more susceptible to nucleophilic attack by water and drives the reaction to completion.
-
Preventing Amide Intermediate Isolation: If the reaction is not heated long enough or with sufficient water, the reaction can stall at the primary amide stage (2-methoxy-6-nitrophenylacetamide). Ensure a reaction time of at least 1-2 hours at reflux.[2]
-
Avoiding Base Hydrolysis: Strong basic hydrolysis (e.g., with NaOH) is generally discouraged. The acidic benzylic protons can be abstracted, leading to potential side reactions and decomposition, often resulting in colored byproducts.
Step 3: Purification and Analysis
Q5: How can I best purify the final this compound?
A5: The crude product precipitated from the hydrolysis reaction can be purified by recrystallization.
-
Solvent System: A common and effective method is recrystallization from hot water, sometimes with the addition of a small amount of ethanol or acetic acid to aid solubility.[2] The acid is often sparingly soluble in cold water but much more soluble in hot water, allowing for good recovery of pure crystals upon cooling.
-
Alternative: If impurities are persistent, recrystallization from a toluene/heptane or ethyl acetate/hexane solvent system can be effective.
-
Acid-Base Extraction: For very impure samples, dissolving the crude product in a weak base (e.g., aqueous sodium bicarbonate), washing with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidifying the aqueous layer with HCl to precipitate the pure acid is a robust purification technique.
Section 3: Recommended Experimental Protocol (Route A)
This protocol details the synthesis via the nitrile pathway, which is often the most reliable despite the use of cyanide. Extreme caution must be exercised when handling sodium or potassium cyanide. All manipulations should be performed in a well-ventilated fume hood, and a cyanide antidote kit should be available.
Diagram 2: Workflow for Protocol (Route A)
Caption: Step-by-step workflow for the nitrile pathway synthesis.
Protocol: Synthesis of this compound
Step 1: 2-Methoxy-6-nitrobenzyl bromide
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methoxy-6-nitrotoluene (10.0 g, 59.8 mmol) in carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (NBS) (11.2 g, 62.8 mmol, 1.05 eq) and azobisisobutyronitrile (AIBN) (0.49 g, 3.0 mmol, 0.05 eq).
-
Heat the mixture to reflux (approx. 77 °C) with vigorous stirring for 4-6 hours. Reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-methoxy-6-nitrobenzyl bromide as an oil or low-melting solid. Caution: This intermediate can be lachrymatory and unstable. Proceed immediately to the next step.
Step 2: 2-Methoxy-6-nitrophenylacetonitrile
-
CAUTION: SODIUM CYANIDE IS HIGHLY TOXIC. In a 250 mL flask, dissolve sodium cyanide (3.5 g, 71.8 mmol, 1.2 eq) in water (15 mL) and add this solution to acetone (75 mL).
-
Add the crude 2-methoxy-6-nitrobenzyl bromide from the previous step, dissolved in a minimal amount of acetone (25 mL), to the cyanide solution dropwise over 15 minutes.
-
Heat the reaction mixture to a gentle reflux (approx. 60 °C) for 3 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the acetone.
-
Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-methoxy-6-nitrophenylacetonitrile.[7]
Step 3: this compound
-
Prepare the hydrolysis mixture by cautiously adding concentrated sulfuric acid (60 mL) to water (30 mL) in a flask cooled in an ice bath.
-
Add the crude 2-methoxy-6-nitrophenylacetonitrile to the acid mixture.
-
Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 120-130 °C) for 2 hours. The solution will darken.
-
Carefully pour the hot reaction mixture over crushed ice (approx. 200 g) in a large beaker with stirring.
-
A precipitate of the crude product will form. Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with several portions of cold water until the washings are neutral to pH paper.
-
Recrystallize the crude solid from boiling water to afford pure this compound as pale yellow or off-white crystals. (Expected yield: 5.0 - 7.6 g, 40-60% over 3 steps).
References
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. researchgate.net [researchgate.net]
- 6. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents [patents.google.com]
- 7. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and degradation pathways of 2-Methoxy-6-nitrophenylacetic acid
Technical Support Center: 2-Methoxy-6-nitrophenylacetic acid
Introduction: Welcome to the technical support guide for this compound (M6NPA). This document is intended for researchers, scientists, and drug development professionals. Publicly available stability and degradation data for this specific molecule are limited. Therefore, this guide provides a comprehensive framework based on first principles of organic chemistry and data from analogous nitroaromatic and phenylacetic acid compounds. It is designed to empower you to expertly investigate, troubleshoot, and characterize the stability of M6NPA in your own experimental settings.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common preliminary questions and provides immediate troubleshooting advice based on the chemical structure of M6NPA.
Q1: What are the primary structural liabilities of this compound I should be aware of?
A1: The M6NPA molecule has three main functional groups that represent potential sites for degradation:
-
Nitro Group (-NO₂): Aromatic nitro groups are susceptible to reduction, which can occur under various conditions, including the presence of reducing agents or certain metals, and can also be photolytically sensitive.
-
Methoxy Group (-OCH₃): Ether linkages, particularly when attached to an electron-deficient aromatic ring, can be susceptible to acidic or basic hydrolysis, cleaving to form a phenol (2-Hydroxy-6-nitrophenylacetic acid).
-
Acetic Acid Side-Chain (-CH₂COOH): The carboxylic acid moiety can undergo decarboxylation under thermal stress, although this typically requires high temperatures. The benzylic protons on the adjacent carbon are activated and can be involved in oxidative pathways.
Q2: What are the recommended general storage conditions for M6NPA solid and solutions?
A2: To minimize degradation, M6NPA should be stored with the following precautions:
-
Solid Form: Store in a tightly sealed, opaque container in a cool, dry, and dark environment (e.g., -20°C or 4°C desiccator). This mitigates risks from ambient moisture, light, and heat.
-
In Solution: Solutions are inherently less stable than the solid material. Prepare solutions fresh whenever possible. If storage is necessary, use aprotic solvents, aliquot into single-use volumes, purge with an inert gas (e.g., argon or nitrogen), and store at -20°C or below in the dark. Avoid prolonged storage in protic or aqueous solutions, especially at non-neutral pH.
Q3: I'm seeing a yellow or brown discoloration in my M6NPA sample over time. What does this indicate?
A3: Discoloration in nitroaromatic compounds often points to degradation. The most common cause is the reduction of the nitro group to species like nitroso (-NO) or amino (-NH₂) groups, which can form colored impurities or polymeric materials. This could be triggered by exposure to light, incompatible solvents (like unstabilized THF), or trace metal contaminants. We recommend running an analytical check (e.g., HPLC-UV) to correlate the color change with the appearance of new peaks.
Q4: My HPLC analysis of an aged M6NPA solution shows a new, more polar peak. What is a likely identity?
A4: A new, more polar peak (i.e., one with a shorter retention time on a reverse-phase HPLC column) often suggests the formation of a more hydrophilic degradant. The most probable candidate is 2-Hydroxy-6-nitrophenylacetic acid , the product of methoxy group hydrolysis. This would introduce a phenolic hydroxyl group, significantly increasing polarity. To confirm, you would ideally use LC-MS to check for a mass change corresponding to the loss of a methyl group (-14 Da).
Part 2: Troubleshooting Guide for Stability Studies
This guide helps you diagnose specific issues encountered during stability and forced degradation experiments.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions |
| Rapid Loss of Parent Compound in Acidic/Basic Conditions | Hydrolysis. The methoxy ether or potentially the entire side-chain is labile under the tested pH conditions. | 1. Analyze Time Points: Check early time points (e.g., 0, 1, 4 hours) to determine the rate of degradation. 2. Use LC-MS: Identify the mass of the major degradant. A mass corresponding to the loss of CH₂ (-14 Da) strongly suggests methoxy hydrolysis. 3. Lower Temperature: Repeat the study at a lower temperature to slow the reaction and confirm the pathway. |
| Multiple New Peaks Under Photolytic Stress | Complex Photodegradation. The nitro group is likely the primary chromophore. Its excitation can lead to multiple pathways, including nitro group reduction, ring modifications, or polymerization. | 1. Control for Heat: Run a parallel "dark" control sample at the same temperature as the light chamber to isolate photochemical effects from thermal effects. 2. Filter Light Source: Use filters to determine if degradation is wavelength-dependent (e.g., specific to UVA vs. UVB). 3. Inert Atmosphere: Purge the sample with nitrogen or argon before exposure to see if oxygen is involved in the degradation pathway (photo-oxidation). |
| Poor Mass Balance in HPLC Analysis (% Parent Loss >> % Impurity Gained) | 1. Insoluble Degradants: Degradation products may be precipitating out of solution. 2. Volatile Degradants: A product like CO₂ (from decarboxylation) may have been lost. 3. Non-UV Active Degradants: Products may lack a chromophore at the detection wavelength. | 1. Visual Check: Inspect the sample vial for any precipitate. 2. Change Wavelength: Acquire data at a lower wavelength (e.g., 210-220 nm) where more organic molecules absorb. 3. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric compounds. |
| Inconsistent Results Between Experiments | Experimental Variability. Factors like minor temperature fluctuations, differences in solvent purity, or exposure to air can affect results, especially with sensitive compounds. | 1. Standardize Protocol: Ensure precise control over temperature, pH, and solution preparation. Use fresh, high-purity solvents for each run. 2. Control Headspace: Purge vials with an inert gas to create a consistent, oxygen-free atmosphere. 3. Internal Standard: Use a stable, non-reactive internal standard to account for variations in sample preparation and injection volume. |
Part 3: Hypothesized Degradation Pathways & Visualization
Given the structure of M6NPA, several degradation pathways can be proposed. These should be used as a guide for identifying unknown peaks in your experimental analysis.
Proposed Pathway A: Hydrolysis
Under strong acidic or basic conditions, the methoxy group is the most likely site of hydrolysis, yielding a phenol.
Caption: Proposed hydrolysis of the methoxy group.
Proposed Pathway B: Nitro-Reduction
A common pathway for nitroaromatics, especially under reductive or photolytic conditions. This can proceed in steps to the amine.
Caption: Stepwise reduction of the nitro group.
Part 4: Experimental Protocol for a Forced Degradation Study
This protocol provides a robust methodology to assess the stability of M6NPA under various stress conditions, consistent with regulatory guidelines (e.g., ICH Q1A).
Objective: To identify the likely degradation pathways of M6NPA and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of M6NPA in a suitable solvent (e.g., Acetonitrile or a 50:50 Acetonitrile:Water mixture).
-
Trustworthiness Check: Ensure the compound is fully dissolved. This stock will be used for all stress conditions.
2. Analytical Method:
-
Method: HPLC with UV detection (e.g., at 254 nm or a lambda-max specific to M6NPA). An LC-MS method is highly recommended for peak identification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.
-
Validation: Before starting, verify the method can resolve the parent peak from any pre-existing impurities in your reference standard.
3. Forced Degradation Conditions (Workflow):
Caption: Workflow for the forced degradation study.
Step-by-Step Stress Protocols: For each condition, prepare a sample by diluting the stock solution to a final concentration of ~0.1 mg/mL in the stressor solution. Include a control sample diluted with the solvent only, kept at room temperature in the dark.
-
Acid Hydrolysis:
-
Add M6NPA stock to 0.1 M HCl.
-
Incubate in a water bath at 60°C.
-
At specified time points (e.g., 0, 4, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Add M6NPA stock to 0.1 M NaOH.
-
Keep at room temperature (RT), as base hydrolysis is often faster.
-
At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Add M6NPA stock to 3% H₂O₂.
-
Keep at RT in the dark.
-
Analyze directly at specified time points.
-
-
Thermal Degradation:
-
Solution: Incubate a sample in the solvent at 80°C in the dark.
-
Solid: Place solid M6NPA powder in an oven at 80°C. At time points, dissolve a weighed amount for analysis.
-
-
Photostability:
-
Expose a sample in a photostable, transparent container to a light source that meets ICH Q1B guidelines (cool white fluorescent and near-UV lamps).
-
Wrap a parallel sample in aluminum foil and place it alongside the exposed sample as a dark control.
-
Analyze at specified intervals.
-
4. Data Analysis & Reporting:
-
Calculate the percentage degradation for each condition.
-
Determine the relative retention time (RRT) of all new peaks.
-
Use MS data to propose structures for the degradants.
-
Evaluate mass balance to ensure all major products are accounted for.
Technical Support Center: Aromatic Nitro Compound Analysis by HPLC
Welcome to the technical support center dedicated to resolving common challenges in the High-Performance Liquid Chromatography (HPLC) separation of aromatic nitro compounds. This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose and remedy issues encountered during method development and routine analysis. The following content is structured in a logical question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your troubleshooting process.
Logical Troubleshooting Workflow
Before diving into specific issues, it's beneficial to have a structured approach to troubleshooting. The following workflow outlines a systematic process to identify and resolve common HPLC problems when analyzing aromatic nitro compounds.
Caption: A systematic workflow for troubleshooting HPLC separation of aromatic nitro compounds.
Frequently Asked Questions (FAQs)
Category 1: Peak Shape Problems
Q1: What is peak tailing and why is it a significant problem for quantifying aromatic nitro compounds?
A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] An ideal peak should be symmetrical and Gaussian in shape.[1] Tailing is problematic because it reduces resolution between closely eluting peaks, can lead to inaccurate peak integration, and ultimately compromises the precision and accuracy of quantification.[1][3] For regulatory methods, a USP tailing factor (Tf) greater than 2.0 is often considered unacceptable.[1][4]
Q2: I'm observing significant peak tailing, especially for nitroanilines and other basic nitroaromatics. What is the primary cause and how do I fix it?
A2: The most common cause of peak tailing for basic compounds like nitroanilines is secondary interactions with the stationary phase.[1][5]
-
Causality: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface.[5][6] At a mid-range mobile phase pH (e.g., pH 4-7), these silanols can become ionized (Si-O⁻). If your basic analyte is protonated (e.g., -NH3⁺), a strong ionic interaction occurs, which is a secondary retention mechanism. This interaction is stronger than the desired reversed-phase partitioning, causing some analyte molecules to lag behind, resulting in tailing.[2][6]
-
Solution: The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[4][7] By adjusting the pH to be at least one to two units below the pKa of the silanol groups (typically < pH 3.5), you ensure they remain protonated (Si-OH), eliminating the secondary ionic interaction.[8]
Caption: Effect of mobile phase pH on silanol interactions with basic analytes.
Protocol: Adjusting Mobile Phase pH to Reduce Peak Tailing
-
Prepare Aqueous Buffer: Prepare a buffer with a pKa suitable for your target pH (e.g., phosphate buffer for pH 2-3, formate buffer for pH 2.8-4.8). A buffer concentration of 10-25 mM is typically sufficient.[9]
-
pH Adjustment: Measure the pH of the aqueous portion of your mobile phase before adding the organic modifier.[9][10] Adjust the pH to your target value (e.g., 2.8) using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Column Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Analysis: Inject your sample and compare the peak shape to the previous chromatogram. You should observe a significant improvement in peak symmetry.
Q3: My peaks are fronting. What does this indicate?
A3: Peak fronting, where the leading edge of the peak is sloped, is typically a sign of column overload or a sample solvent mismatch.[3][11]
-
Causality (Overload): Injecting too much sample mass saturates the stationary phase at the column inlet.[6] This means that as the sample band travels down the column, the molecules at the front of the band have fewer available sites to interact with and move faster than the molecules at the rear, leading to a fronting peak.
-
Causality (Solvent Mismatch): If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, the sample band will not focus properly at the head of the column.[7] This can also cause peak distortion, often manifesting as fronting or split peaks.
-
Solution: First, try reducing the injection volume or diluting your sample by a factor of 5 or 10. If the peak shape improves, the issue was column overload. If not, ensure your sample is dissolved in a solvent that is as close as possible in composition to your initial mobile phase.[7][12]
Category 2: Resolution and Selectivity
Q4: I am struggling to separate critical pairs, such as 2,4-dinitrotoluene and 2,6-dinitrotoluene. How can I improve the resolution?
A4: Improving resolution (Rs) requires manipulating the three factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[13][14] For difficult-to-separate isomers, changing selectivity is often the most powerful approach.[14]
-
Causality: Resolution is the measure of separation between two peaks. Structural isomers like dinitrotoluenes have very similar hydrophobic properties, making them difficult to separate on a standard C18 column which primarily separates based on hydrophobicity.[7][15] To resolve them, you need a separation mechanism that can differentiate their subtle structural differences.
-
Solutions:
-
Optimize Mobile Phase Composition: Changing the organic modifier can alter selectivity. Methanol is a hydrogen-bond acceptor and donor, while acetonitrile is a strong dipole. Switching from acetonitrile to methanol (or using a combination) can change the interactions between the analytes and the stationary phase, potentially improving resolution.[15][16]
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase retention times and backpressure. Conversely, increasing the temperature can decrease viscosity and improve efficiency, which might also enhance resolution.[7][8]
-
Change Stationary Phase: This is often the most effective strategy. Switching from a C18 to a Phenyl-Hexyl column introduces π-π interactions as a separation mechanism.[9][15] The electron-rich phenyl rings on the stationary phase can interact differently with the electron-deficient aromatic rings of the nitro compounds, providing a powerful tool for separating isomers.[16]
-
Q5: When should I choose a Phenyl-Hexyl or a Cyano (CN) column over a standard C18 for aromatic nitro compounds?
A5: The choice of stationary phase is critical and should be based on the specific properties of your analytes.[17][18]
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Rationale |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | General purpose separation of non-polar to moderately polar compounds. | The workhorse of reversed-phase HPLC. Separates based on differences in hydrophobicity.[9][19] |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic | Aromatic compounds, positional isomers (e.g., dinitrotoluenes), compounds with electron-withdrawing groups. | Offers alternative selectivity to C18. The phenyl groups provide strong π-π interactions with the aromatic rings of the analytes, enhancing the separation of compounds with similar hydrophobicity but different electronic structures.[15][16] |
| CN (Cyano) | Dipole-Dipole, Hydrophobic | Polar compounds, separation of complex mixtures like explosives (e.g., in series with C18 for EPA Method 8330). | The cyano group provides dipole-dipole interactions, offering different selectivity. It can be particularly useful for separating compounds with varying polarity, such as a mix of nitroaromatics and nitramines.[17][20] |
Protocol: Selecting an Alternative Stationary Phase
-
Analyte Assessment: Evaluate the structures of your co-eluting compounds. Are they isomers? Do they possess strong aromatic character?
-
Column Selection: Based on the table above, select a column that offers an alternative separation mechanism. For nitroaromatic isomers, a Phenyl-Hexyl column is an excellent first choice.[15]
-
Method Scouting: Begin with a simple isocratic or gradient method (e.g., 50:50 Methanol:Water). Methanol is often preferred with phenyl phases as it can enhance π-π interactions compared to acetonitrile.[15][16]
-
Optimization: Adjust the mobile phase composition, gradient slope, and temperature to fine-tune the separation on the new column.
Category 3: Retention Time and System Stability
Q6: My retention times are drifting from one injection to the next. What are the likely causes?
A6: Inconsistent retention times are a common problem that points to a lack of system stability.[7]
-
Causality & Solutions:
-
Inadequate Column Equilibration: If you change the mobile phase composition (especially during gradient elution), the column needs sufficient time to re-equilibrate. A drifting baseline is often a sign of an unequilibrated column. Solution: Ensure your equilibration time is sufficient, typically at least 10-15 column volumes.[12]
-
Temperature Fluctuations: Column temperature has a significant impact on retention; a change of just 1°C can alter retention times by 1-2%.[7] Solution: Use a column oven to maintain a constant and consistent temperature.[12]
-
Mobile Phase Composition Change: If your mobile phase is prepared by mixing online, ensure the pump is functioning correctly.[21] If prepared manually, ensure the mixture is homogenous and prevent the evaporation of the more volatile organic component by covering the reservoir.[12]
-
Pump and System Leaks: A leak in the system will cause the flow rate to fluctuate, leading to variable retention times. Solution: Visually inspect all fittings for leaks and perform a system pressure test.[22][23]
-
Q7: My highly polar nitroaromatic compounds are eluting at or near the void volume. How can I increase their retention?
A7: Poor retention of polar compounds is a classic challenge in reversed-phase HPLC.
-
Causality: Highly polar analytes have a low affinity for the non-polar C18 stationary phase and a high affinity for the polar mobile phase, causing them to elute very quickly.
-
Solutions:
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase.[13][14] This makes the mobile phase more polar, increasing the relative attraction of the polar analytes to the stationary phase and thus increasing retention.
-
Use a Polar-Embedded or Aqueous C18 Column: These columns have a polar group embedded near the base of the C18 chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases (preventing "phase dewetting" or collapse) and can provide alternative interactions for retaining polar compounds.[2]
-
Consider HILIC: For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique. HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. chromtech.com [chromtech.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromtech.net.au [chromtech.net.au]
- 18. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 19. youtube.com [youtube.com]
- 20. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 21. lcms.cz [lcms.cz]
- 22. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 23. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Optimizing Synthesis of 2-Methoxy-6-nitrophenylacetic Acid
Welcome to the technical support center for the synthesis of 2-Methoxy-6-nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific chemical synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most logical and commercially available starting material for the synthesis of this compound?
A1: The most strategic starting material is 3-Methoxyphenylacetic acid . This precursor is readily available from major chemical suppliers and possesses the required methoxy and phenylacetic acid functionalities in the correct meta-arrangement. The primary transformation is the regioselective introduction of a nitro group onto the aromatic ring.
Q2: What is the underlying chemical principle governing the regioselectivity of the nitration of 3-Methoxyphenylacetic acid?
A2: The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the carboxymethyl group (-CH₂COOH).
-
The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.
-
The carboxymethyl group is a deactivating, meta-director.
Considering these effects, the positions ortho to the methoxy group (positions 2 and 4) and para (position 6) are activated. The positions meta to the carboxymethyl group are 2 and 6. Therefore, positions 2 and 6 are the most electronically favored for electrophilic attack, making the desired This compound a probable major product.
Q3: What are the primary competing isomers I should expect to see in my crude product mixture?
A3: Besides the target compound, this compound, you should anticipate the formation of other isomers, primarily:
-
4-Methoxy-2-nitrophenylacetic acid: Nitration at the other ortho position to the methoxy group.
-
2-Methoxy-4-nitrophenylacetic acid: Nitration at the para position to the methoxy group.
-
Dinitro-substituted byproducts: If the reaction conditions are too harsh, dinitration can occur.
The exact ratio of these isomers will depend on the specific reaction conditions employed.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Possible Cause 1: Suboptimal Nitrating Agent The choice and concentration of the nitrating agent are critical. Using only nitric acid may not be sufficient for an efficient reaction.
Solution: A mixed acid system of concentrated nitric acid and concentrated sulfuric acid is highly recommended. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. A typical ratio is a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid.
Possible Cause 2: Inadequate Temperature Control Nitration is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to the formation of unwanted byproducts, including dinitrated compounds and polymeric tars.[1]
Solution: Maintain a low reaction temperature, typically between 0 °C and 5 °C, using an ice-salt bath. The nitrating agent should be added dropwise to the solution of 3-methoxyphenylacetic acid with vigorous stirring to ensure efficient heat dissipation.
Possible Cause 3: Insufficient Reaction Time If the reaction is not allowed to proceed to completion, a significant amount of starting material will remain, leading to a low yield of the product.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the starting material is no longer visible. A typical reaction time is 1-3 hours.[2]
Problem 2: Difficulty in Separating this compound from its Isomers
Possible Cause: Similar Polarity of Isomers Nitrated isomers of substituted phenylacetic acids often have very similar polarities, making their separation by standard silica gel column chromatography challenging.[3]
Solution 1: Fractional Recrystallization If the crude product is a solid, fractional recrystallization can be attempted. This technique relies on small differences in the solubility of the isomers in a particular solvent system. Experiment with different solvents, such as methanol, ethanol, or mixtures of ethyl acetate and hexane. However, be aware that multiple recrystallizations may be necessary and can lead to a loss of the desired product.
Solution 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) For high-purity separation, preparative reverse-phase HPLC is a more effective method. A C18 column with a gradient of water and acetonitrile, often with a small amount of formic acid to ensure the carboxylic acid is protonated, can effectively separate the isomers.
Solution 3: Derivatization In some cases, converting the carboxylic acid to an ester (e.g., a methyl ester) can alter the polarity and volatility of the isomers, potentially making them easier to separate by chromatography. The ester can then be hydrolyzed back to the carboxylic acid after separation.
Problem 3: Formation of a Dark, Tarry Substance in the Reaction Mixture
Possible Cause: Over-Nitration or Oxidation The methoxy group strongly activates the aromatic ring, making it susceptible to over-nitration (dinitration) and oxidation, especially if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[1]
Solution:
-
Strict Temperature Control: As mentioned, maintain the temperature at 0-5 °C throughout the addition of the nitrating agent.
-
Stoichiometry: Use a carefully measured amount of the nitrating agent. A slight excess (e.g., 1.1 to 1.5 equivalents of nitric acid) is often sufficient.
-
Controlled Addition: Add the nitrating agent slowly and dropwise to the reaction mixture.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on analogous nitrations of phenylacetic acid derivatives.[2][4] Optimization may be required for your specific experimental setup.
Materials:
-
3-Methoxyphenylacetic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or another suitable solvent)
-
Crushed Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenylacetic acid (1 equivalent) in dichloromethane.
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.5 equivalents) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-methoxyphenylacetic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly pour the reaction mixture onto a stirred slurry of crushed ice.[4]
-
Extraction: If the product precipitates, it can be collected by vacuum filtration. If it remains in solution, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove residual acids), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional recrystallization or preparative HPLC as discussed in the troubleshooting section.
Data Summary
| Parameter | Recommended Value | Rationale |
| Starting Material | 3-Methoxyphenylacetic acid | Commercially available with the required core structure. |
| Nitrating Agent | 1:1 mixture of conc. HNO₃ and conc. H₂SO₄ | Generates the highly reactive nitronium ion (NO₂⁺). |
| Molar Ratio (Nitric Acid:Substrate) | 1.1 - 1.5 : 1 | A slight excess ensures complete reaction while minimizing over-nitration.[2] |
| Reaction Temperature | 0 - 5 °C | Controls the exothermic reaction and reduces byproduct formation. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion, should be monitored by TLC.[2] |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield in the nitration reaction.
References
Technical Support Center: Purification of 2-Methoxy-6-nitrophenylacetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methoxy-6-nitrophenylacetic acid. It addresses common purification challenges through a series of troubleshooting FAQs and detailed experimental protocols. Our focus is on providing not just the "how" but the "why," grounding our recommendations in established chemical principles to ensure you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound, providing explanations and actionable solutions.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: If synthesizing via nitration, you may have residual 2-methoxyphenylacetic acid. If the route involves nitrile hydrolysis, the precursor 2-methoxy-6-nitrophenylacetonitrile or the intermediate amide could be present.[1]
-
Regioisomeric Byproducts: Nitration of 2-methoxyphenylacetic acid is not perfectly selective and can yield other isomers, such as 2-methoxy-4-nitrophenylacetic acid, which can be difficult to separate.[2][3][4]
-
Over-nitrated Products: Under harsh nitrating conditions, dinitro-substituted phenylacetic acids can form.
-
Degradation Products: Carboxylic acids, particularly those with activating groups, can sometimes undergo decarboxylation if exposed to excessive heat.[5]
-
Residual Solvents and Reagents: Inorganic salts and solvents from the reaction and workup are common and are typically removed during initial purification steps.
Q2: My product shows a low and broad melting point after initial isolation. What does this signify?
A2: A low and broad melting point is a classic indicator of impurities.[5] Pure crystalline solids have sharp, defined melting points. The presence of impurities disrupts the crystal lattice structure, requiring less energy to transition to a liquid state, which results in both a depression and a broadening of the melting point range. This confirms that your material requires further purification.
Q3: I am seeing multiple spots or tailing on my TLC plate. How can I improve the analysis and what do the results mean?
A3: Multiple spots confirm the presence of impurities. Tailing of the main spot, which is common for carboxylic acids on silica gel, is due to ionization of the acidic proton interacting with the stationary phase.[5]
-
Troubleshooting TLC: To resolve this, add a small amount (0.5-1%) of acetic or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexane/Acetic Acid 30:70:1). The acid suppresses the ionization of your compound, resulting in a more compact, well-defined spot.
-
Interpreting Results: An impurity with a higher Rf value is less polar than your product (e.g., unhydrolyzed nitrile or ester precursor), while an impurity with a lower Rf value is more polar.[5]
Q4: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when a solute becomes insoluble in the solvent at a temperature that is above its own melting point. The super-saturated solution precipitates a liquid (the molten solute) instead of a solid.
-
Causality & Solution: This is often caused by using a solvent that is too non-polar or by cooling the solution too rapidly. To resolve this:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of a more polar co-solvent in which the compound is more soluble (e.g., a small amount of ethanol to an ethyl acetate solution) or simply add more of the primary solvent to increase the total volume.[6]
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of high-quality crystals.
-
If crystals still do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal to induce nucleation.
-
Q5: Which purification technique should I try first for the best results?
A5: For a carboxylic acid like this compound, a liquid-liquid acid-base extraction is an excellent first step. This technique is highly effective at separating acidic compounds from any neutral or basic impurities.[7] Following the extraction, recrystallization is typically sufficient to remove structurally similar acidic impurities (like isomers), yielding a product of high purity.[8] For analytical-grade purity, column chromatography may be required as a final polishing step.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the purification of this compound.
Protocol 1: Purification via Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities. The compound is deprotonated by a weak base to form a water-soluble carboxylate salt, which moves to the aqueous phase. Neutral impurities remain in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylate salt of your product will move into the aqueous layer.
-
Expert Insight: Sodium bicarbonate is a weak base and is preferred over stronger bases like sodium hydroxide to avoid potential hydrolysis of other functional groups or reaction with phenolic impurities.
-
-
Wash Step: Combine the aqueous layers and wash them once with the same organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. The pure this compound will precipitate out as a solid.[7]
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry the product under vacuum.[9]
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification by acid-base extraction.
Protocol 2: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility between the desired compound and impurities at different temperatures.[6] The key is to select a solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection Data:
| Solvent System | Suitability Rationale | Reference |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water is then added as an anti-solvent to decrease solubility upon cooling. | [7][10] |
| Ethyl Acetate/Hexane | The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization. | [11] |
| Isopropanol | A single-solvent system that is often effective for moderately polar compounds. | [8] |
| Boiling Water | Many nitrophenylacetic acids show significant solubility in boiling water but are much less soluble in cold water.[9] |
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) and heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excessive amount.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them. This step must be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), to remove all residual solvent.
Workflow Diagram: Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
Protocol 3: Purification via Flash Column Chromatography
For compounds that are difficult to purify by recrystallization, or when very high purity is needed, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Chromatography System Parameters:
| Parameter | Recommendation | Rationale | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar compounds. | [5] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% EtOAc) + 1% Acetic Acid | The gradient allows for the elution of less polar impurities first, followed by the product. Acetic acid is crucial to prevent peak tailing of the acidic product. | [5][12] |
| Monitoring | TLC or UV detector | Allows for the tracking of fractions containing the desired compound. | [5] |
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution). Collect fractions continuously.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow Diagram: Column Chromatography
Caption: General workflow for purification by flash chromatography.
References
- 1. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 2. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 415912-52-6|2-(2-Methoxy-4-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. rsc.org [rsc.org]
- 12. Separation of 2-Nitrophenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Regioselective Nitration of Methoxyphenylacetic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the regioselective nitration of methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols based on established scientific principles.
The Challenge of Regioselectivity
The nitration of methoxyphenylacetic acid is a classic example of an electrophilic aromatic substitution where the final product distribution is governed by the directing effects of the existing substituents on the benzene ring. The primary challenge lies in controlling the position of the incoming nitro group (-NO₂) to selectively synthesize the desired isomer. This is dictated by the interplay between the activating methoxy group (-OCH₃) and the carboxymethyl group (-CH₂COOH).
Core Concepts: Understanding the Directing Effects
In this reaction, the methoxy group is a powerful activating group and an ortho, para-director.[1][2] It donates electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to attack by the electrophile (the nitronium ion, NO₂⁺).[1][3] The carboxymethyl group is generally considered a weakly deactivating group and is also an ortho, para-director.[4] However, in a competition, the strongly activating methoxy group exerts the dominant influence on the position of substitution.[5]
Troubleshooting Guide
This section addresses common problems encountered during the nitration of methoxyphenylacetic acid in a question-and-answer format.
Q1: My reaction yields a mixture of multiple isomers. How can I improve the regioselectivity for a specific product?
A1: The formation of isomers is expected because the dominant methoxy group directs substitution to both ortho and para positions.[6][7] The key to improving regioselectivity is to carefully control the reaction conditions, as the ortho-to-para ratio is sensitive to the reactivity of the nitrating agent and steric factors.[8]
-
Scientific Rationale: Highly reactive nitrating systems (e.g., nitronium salts) have an "early" transition state that resembles the starting material. In this state, the reaction is under kinetic control, and the outcome reflects the ground-state electron density, which is often highest at the ortho position for anisole derivatives.[8] Less reactive systems proceed through a more stable carbocation intermediate (arenium ion), which is better stabilized by the methoxy group at the para position.[8]
-
Troubleshooting Steps:
-
Modify the Nitrating Agent:
-
For para-selectivity: Use a milder nitrating agent. A common choice is nitric acid in acetic anhydride or acetic acid.[8][9] This generates acetyl nitrate in situ, a less aggressive electrophile than the nitronium ion from mixed acid.
-
For ortho-selectivity: A more reactive system like nitric acid in concentrated sulfuric acid at low temperatures might favor the ortho product, but often leads to a mixture.[8]
-
-
Control the Temperature: Lowering the reaction temperature (e.g., -10°C to 0°C) generally increases selectivity by reducing the overall reaction rate and allowing the more subtle energetic differences between the reaction pathways to have a greater effect. Higher temperatures can lead to dinitration and byproducts.[10]
-
Consider Steric Hindrance: If your starting material is, for example, 2-methoxyphenylacetic acid, the para position (5-position) is sterically much more accessible than the ortho position (3-position). In this case, the para product will be heavily favored.
-
Q2: The overall yield of my desired nitro-product is very low, and I observe a lot of dark, tar-like material.
A2: This is a classic sign of oxidative side reactions and/or over-nitration. The methoxy group strongly activates the ring, making it highly susceptible to both nitration and oxidation by nitric acid.[11][12]
-
Scientific Rationale: Concentrated nitric acid is a strong oxidizing agent. The electron-rich aromatic ring of methoxyphenylacetic acid can be easily oxidized, leading to polymeric, tarry byproducts. The activated ring is also prone to multiple nitrations if conditions are too harsh.[13]
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Maintain strict temperature control, ideally at or below 0°C. Use an ice-salt or dry ice-acetone bath for this purpose.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the substrate solution over a prolonged period. This keeps the concentration of the nitronium ion low at any given moment, minimizing side reactions.
-
Use Stoichiometric Amounts: Carefully measure and use only a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid. A large excess will promote oxidation and dinitration.
-
Choose a Milder System: Avoid using fuming nitric acid. A system of concentrated nitric acid in acetic acid or acetic anhydride is often sufficient and less oxidizing.[11]
-
Q3: I've successfully nitrated the compound, but I'm struggling to separate the ortho and para isomers. What should I do?
A3: The separation of constitutional isomers, which often have very similar physical properties, is a common challenge in organic synthesis. Chromatographic techniques are typically required.
-
Scientific Rationale: Isomers like ortho- and para-nitromethoxyphenylacetic acid have the same molecular weight and similar polarities, making simple separation methods like recrystallization difficult, though sometimes possible if one isomer is significantly less soluble or forms better crystals.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most reliable method. Use a high-resolution stationary phase like silica gel. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate ratio) will typically allow for the separation of the isomers. Monitor the separation using Thin-Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): For analytical-scale separation or purification of small quantities, reverse-phase HPLC is highly effective.[14][15] A C18 column with a mobile phase like acetonitrile/water (with a small amount of acid like TFA to suppress ionization of the carboxylic acid) is a good starting point.
-
Recrystallization: Attempt fractional recrystallization from various solvents. While challenging, you might find a solvent system where one isomer crystallizes out preferentially. This requires trial and error.
-
Frequently Asked Questions (FAQs)
Q1: For the nitration of 4-methoxyphenylacetic acid, what is the expected major isomer?
A1: The major products will be the two isomers resulting from nitration ortho to the powerful activating methoxy group: 4-methoxy-3-nitrophenylacetic acid and 4-methoxy-2-nitrophenylacetic acid . The position meta to the methoxy group is strongly disfavored. Predicting which of the two ortho isomers will be major is complex. Position 3 is less sterically hindered than position 2 (which is between the two substituents). Therefore, 4-methoxy-3-nitrophenylacetic acid is often the major product under many conditions.[16]
Q2: What is the fundamental mechanism of this reaction?
A2: The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism.[17][18]
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[13][19]
-
Nucleophilic Attack: The π-electron system of the methoxyphenylacetic acid ring attacks the nitronium ion. This is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[17][20]
-
Deprotonation: A weak base in the mixture (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[19]
Q3: Are there "greener" or safer alternatives to the classic mixed-acid (H₂SO₄/HNO₃) system?
A3: Yes, the development of more environmentally benign nitration methods is an active area of research due to the hazardous and waste-producing nature of traditional methods.[11][12][21] Some alternatives include:
-
Nitric Acid in Acetic Anhydride: A common, milder alternative that generates acetyl nitrate.
-
Metal Nitrates: Using salts like cerium (IV) ammonium nitrate (CAN) can provide high regioselectivity for certain substrates, particularly phenols.[22]
-
Solid Acid Catalysts: Using zeolites or other solid acid catalysts can improve selectivity and make the catalyst easier to remove and recycle.[23]
-
Alternative Activation: Methods like ultrasonic irradiation or microwave-assisted synthesis can sometimes improve yields and shorten reaction times under milder conditions.[11][21]
Q4: What analytical techniques are best for identifying the products and determining the isomer ratio?
A4: A combination of techniques is essential for unambiguous characterization.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The aromatic protons of the different isomers will have distinct chemical shifts and coupling patterns, allowing for definitive structural assignment and quantification of the isomer ratio by integrating the respective signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that a single nitro group has been added. Techniques like GC-MS can also help separate and identify isomers.
-
Chromatography (TLC, GC, HPLC): Used to determine the number of components in the product mixture and to isolate them for further analysis.[15][25] Retention times can be compared to known standards if available.
Data Summary Table
| Substituent Group | Electronic Effect | Directing Effect | Influence on Reactivity |
| -OCH₃ (Methoxy) | Resonance Donor (+R) > Inductive Withdrawer (-I) | ortho, para | Strongly Activating[2][26] |
| -CH₂COOH (Carboxymethyl) | Weak Inductive Withdrawer (-I) | ortho, para | Weakly Deactivating[4] |
| Overall Control | The strongly activating -OCH₃ group dominates the directing effect. | Nitration occurs primarily at positions ortho and para to the -OCH₃ group. | The ring is highly activated towards electrophilic substitution. |
Experimental Protocol: Regioselective Nitration of 4-Methoxyphenylacetic Acid in Acetic Acid
This protocol is a representative method aimed at improving selectivity and minimizing oxidative side reactions. Warning: This procedure involves strong acids and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Materials:
-
4-Methoxyphenylacetic acid
-
Acetic Acid, Glacial
-
Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-methoxyphenylacetic acid in 50 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0°C using an ice-water bath. Ensure the solution is stirring efficiently.
-
Nitrating Solution Preparation: In a separate beaker or small flask, carefully prepare the nitrating solution by adding 1.1 molar equivalents of 70% nitric acid to 10 mL of glacial acetic acid. Cool this mixture in the ice bath as well.
-
Slow Addition: Using a dropping funnel, add the cold nitrating solution to the stirred solution of methoxyphenylacetic acid dropwise over a period of 30-45 minutes. It is critical to maintain the reaction temperature at or below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification:
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to separate the isomers.
-
-
Characterization: Dry the purified product(s) under vacuum and characterize by NMR, MS, and melting point to confirm identity and purity.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]
- 5. people.wou.edu [people.wou.edu]
- 6. yield a mixture of ortho and para nitro anisole 2-Nitroantsole (1) ortho .. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 14. How to select a technique - Chromedia [chromedia.org]
- 15. researchgate.net [researchgate.net]
- 16. prepchem.com [prepchem.com]
- 17. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 18. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arkat-usa.org [arkat-usa.org]
- 23. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. funaab.edu.ng [funaab.edu.ng]
- 26. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
Preventing decomposition of 2-Methoxy-6-nitrophenylacetic acid during storage
Welcome to the technical support guide for 2-Methoxy-6-nitrophenylacetic acid (MNPAA). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we address common challenges, provide in-depth explanations for decomposition pathways, and offer validated protocols to mitigate degradation.
Understanding the Instability of this compound
This compound is a multifaceted molecule whose stability is influenced by its three key functional groups: a nitro group (-NO₂), a methoxy group (-OCH₃), and a carboxylic acid group (-COOH). The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and contributes to the compound's light sensitivity.[1] This inherent reactivity necessitates careful handling and storage to prevent decomposition, which can compromise experimental results.
The primary pathways of degradation include:
-
Photodecomposition: Aromatic nitro compounds are well-known to be sensitive to light (UV and visible), which can trigger complex degradation reactions.[2][3]
-
Hydrolysis: The aryl-ether linkage of the methoxy group can be susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures.[4][5]
-
Thermal Decomposition: While significant thermal decomposition of phenylacetic acids typically occurs at very high temperatures (over 500°C), prolonged exposure to moderately elevated temperatures can accelerate other degradation pathways.[6][7][8]
-
Chemical Incompatibility: As an acid, MNPAA will react with bases. Furthermore, nitroaromatic compounds can be incompatible with strong oxidizing agents and may pose risks if heated with alkaline substances.[9][10][11]
Below is a diagram illustrating the potential molecular vulnerabilities.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your work, with detailed, actionable answers.
Q1: I received a new batch of solid MNPAA. What are the immediate steps I should take for proper storage?
A1: Upon receipt, immediately store the compound in a cool, dark, and dry place. The manufacturer's recommendation is often refrigerated temperatures (2-8°C).[12] Decant the amount needed for your current experiments into a smaller vial to avoid repeatedly exposing the main stock to atmospheric moisture and temperature changes. The primary stock container should be tightly sealed.[11] For long-term storage, consider placing the tightly sealed container inside a desiccator at the recommended temperature.
Q2: My solid MNPAA has developed a slight yellow or brownish tint over time. What does this indicate and is it still usable?
A2: A color change is a common visual indicator of degradation for nitroaromatic compounds. It often suggests the formation of nitrophenolate-type species or other complex photolytic byproducts.[2] While a slight color change may not significantly impact experiments with less stringent purity requirements, it is a clear sign of decomposition.
Self-Validation Protocol:
-
Dissolve a small amount in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Analyze by HPLC-UV: Compare the chromatogram to a reference standard or the analysis certificate from a fresh batch.
-
Assess Purity: Look for the appearance of new peaks or a decrease in the area of the main peak. If purity has dropped below your experimental threshold (e.g., >98%), the material should be discarded or repurified.
Q3: I prepared a stock solution of MNPAA in DMSO for my cell-based assays. After a week in the fridge, I see some precipitation. What happened?
A3: This could be due to two primary reasons:
-
Limited Solubility: Your stock concentration may be near the saturation point at the storage temperature. DMSO can absorb atmospheric water, which might reduce the solubility of MNPAA.
-
Degradation: The compound may have degraded into a less soluble byproduct.
Troubleshooting Steps:
-
Warm the Solution: Gently warm the vial to room temperature and sonicate briefly to see if the precipitate redissolves. If it does, it was likely a solubility issue. To prevent recurrence, consider storing aliquots at room temperature (if stability permits for a short duration) or preparing smaller, fresh batches.
-
Check Purity: If the precipitate does not redissolve or if you suspect degradation, perform an analytical check (HPLC or LC-MS) on the supernatant to assess the purity of the remaining soluble compound.[13]
Q4: What is the best solvent for preparing stable stock solutions of MNPAA?
A4: The choice of solvent is critical.
-
Aprotic Solvents: For long-term storage, anhydrous aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are generally preferred over protic solvents like methanol or ethanol to minimize the risk of esterification.
-
DMSO: While common for biological assays, DMSO is hygroscopic and can absorb water, potentially facilitating hydrolysis over extended periods. If using DMSO, use anhydrous grade, prepare smaller batches, and store in tightly sealed vials with desiccant.
-
Aqueous Buffers: Avoid storing MNPAA in aqueous buffers for long periods. The compound is an acid and its stability can be pH-dependent. Prepare aqueous solutions fresh from a concentrated organic stock immediately before use.
Q5: Can I store the solid compound at room temperature?
A5: While some supplier data sheets may indicate stability at room temperature, this is generally for short-term shipping and handling.[14][15] For long-term integrity and to minimize the rate of slow degradation processes, refrigerated storage (2-8°C) in a dark, dry environment is the authoritative recommendation.[12]
Recommended Storage & Handling Protocols
Adherence to a strict protocol is the best defense against decomposition.
Protocol 1: Long-Term Storage of Solid MNPAA
-
Environment: Store the primary container in a refrigerator at 2-8°C .
-
Atmosphere: Ensure the container is tightly sealed to protect from moisture and air.[9] For maximum protection, place the sealed vial inside a secondary container or bag with a desiccant pouch.
-
Light: The container must be opaque or stored in a dark location (e.g., inside a box). Amber glass vials are highly recommended.[16][17]
-
Aliquoting: Do not repeatedly open the main stock container. Upon receipt, create smaller, single-use or short-term-use aliquots in separate, properly labeled amber vials. This prevents contamination and degradation of the bulk supply.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity solvents (e.g., HPLC-grade Acetonitrile or DMF).
-
Preparation: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible to displace oxygen and moisture.
-
Filtration: If necessary, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.
-
Storage:
-
Store solutions in small, tightly capped amber glass vials to minimize headspace and light exposure.
-
Store at -20°C for maximum long-term stability.
-
Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation from forming inside.
-
Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Container | Recommended Duration |
| Solid | 2-8°C | Dry (Desiccated) | Tightly sealed, amber glass vial | > 1 year (with purity verification) |
| Solution (Organic) | -20°C | Inert gas overlay (optional) | Tightly sealed, amber glass vial | 1-3 months (verify before use) |
| Solution (Aqueous) | 2-8°C | N/A | Sealed tube/vial | Prepare Fresh - Do Not Store |
Analytical Verification of Stability
A self-validating system requires periodic checks to ensure the integrity of your compound.
Workflow: Routine Purity Analysis
Caption: Workflow for analytical verification of MNPAA stability.
A stability-indicating HPLC method is one that can separate the intact active compound from its potential degradation products.[13][18] Developing such a method often involves forced degradation studies, but for routine checks, a simple reversed-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically a good starting point.[19] Detection at a wavelength where the parent compound has strong absorbance (e.g., ~254 nm or ~280 nm) is recommended.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. cdnisotopes.com [cdnisotopes.com]
- 16. keyorganics.net [keyorganics.net]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
- 19. scholar.usuhs.edu [scholar.usuhs.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Methoxy-Nitrophenylacetic Acid Isomers: A Comparative Analysis for Advanced Synthesis
Introduction: The Critical Role of Isomer Selection in Synthesis and Drug Discovery
In the landscape of organic synthesis and medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is not a trivial detail—it is a fundamental determinant of a molecule's physicochemical properties, reactivity, and biological activity. The family of methoxy-nitrophenylacetic acids exemplifies this principle. While sharing the same molecular formula, the positional isomers of this compound present unique electronic and steric environments that dictate their utility as synthetic intermediates.[1] This guide offers an in-depth comparison of 2-Methoxy-6-nitrophenylacetic acid and its isomers, with a particular focus on 4-Methoxy-2-nitrophenylacetic acid, to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary for informed compound selection. We will delve into the nuanced differences in their properties, synthetic accessibility, and spectroscopic signatures, supported by experimental data and established chemical principles.
Molecular Structures: A Visual Comparison of Key Isomers
The location of the methoxy and nitro substituents relative to the acetic acid side chain dramatically influences the molecule's overall characteristics. The diagram below illustrates the structures of the primary compound of interest and its common isomers.
References
Alternative synthetic routes to 2-Methoxy-6-nitrophenylacetic acid
An In-Depth Comparative Guide to the Synthetic Routes of 2-Methoxy-6-nitrophenylacetic Acid
For chemists engaged in pharmaceutical research and fine chemical synthesis, this compound serves as a crucial structural motif and a versatile intermediate. Its unique substitution pattern, featuring sterically demanding ortho-groups with opposing electronic properties, presents distinct synthetic challenges. The efficient and scalable production of this molecule is therefore a subject of considerable interest.
This guide provides a comparative analysis of the primary synthetic strategies for preparing this compound. We will move beyond a simple recitation of procedures to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and provide detailed experimental protocols grounded in authoritative literature.
Route 1: The Claisen Condensation and Oxidative Cleavage Pathway
This classical approach builds the acetic acid side chain onto a pre-functionalized aromatic ring. It begins with 2-methoxy-6-nitrotoluene (commercially available or synthesized via nitration of 2-methoxytoluene) and employs a base-catalyzed condensation with diethyl oxalate, followed by an oxidative workup to yield the desired carboxylic acid. This method is robust and has been well-documented in chemical literature, making it a reliable choice for laboratory-scale synthesis.[1]
Mechanistic Rationale
The process hinges on the acidity of the benzylic protons of 2-methoxy-6-nitrotoluene, which are activated by the adjacent electron-withdrawing nitro group. In the presence of a strong base like sodium methoxide, a carbanion is formed. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen-type condensation. The resulting intermediate is a phenylpyruvic acid ethyl ester derivative. The final step involves oxidative cleavage of the α-keto group. Hydrogen peroxide under basic conditions is an effective reagent for this transformation, proceeding through a Dakin-like rearrangement mechanism to afford the phenylacetic acid.
Visualizing the Pathway: Route 1
Caption: Synthesis of this compound from 2-Methoxy-6-nitrotoluene.
Detailed Experimental Protocol
(Adapted from Organic Syntheses Procedure[1])
-
Apparatus Setup: A 1-L three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a 50-mL addition funnel, and a reflux condenser fitted with an argon inlet. The system is flame-dried and maintained under a positive pressure of argon.
-
Base Preparation: The reaction flask is charged with anhydrous powdered sodium methoxide (18.8 g, 0.34 mol) and 60 mL of anhydrous diethyl ether. The flask is cooled in an ice bath.
-
Condensation: Diethyl oxalate (47.5 mL, 0.35 mol) is added over 5 minutes from the addition funnel. The ice bath is removed, and the mixture is stirred at room temperature for 15 minutes, resulting in a pale yellow, thick suspension.
-
Substrate Addition: Anhydrous powdered 2-methoxy-6-nitrotoluene (50 g, 0.30 mol) is added, followed by an additional 75 mL of anhydrous ether.
-
Reaction: The resulting orange-red mixture is heated to reflux for 4 hours. A thick orange precipitate will form.
-
Workup - Part 1 (Hydrolysis): After cooling the flask to room temperature, approximately 1 L of water is added to dissolve the precipitate. The resulting red solution is transferred to a 4-L beaker and kept cold in an ice-water bath.
-
Workup - Part 2 (Oxidative Cleavage): Alternate portions of 30% hydrogen peroxide and 10 N sodium hydroxide are added to the cold solution. The addition of hydrogen peroxide will bleach the solution, while the addition of sodium hydroxide restores the red color. This is repeated until the addition of NaOH no longer produces a color change.
-
Isolation: The filtrate is cooled to 0°C and acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected on a Büchner funnel, washed with cold water until the filtrate is neutral, and then dried to yield this compound (Typical yield: 70–75%).
Route 2: Cyanation of Benzyl Halide and Subsequent Hydrolysis
This two-step sequence is a cornerstone of phenylacetic acid synthesis. It involves the conversion of a suitable starting material to a 2-methoxy-6-nitrobenzyl halide, followed by nucleophilic substitution with a cyanide salt to form the corresponding benzyl cyanide. The nitrile is then hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.
Mechanistic Rationale
The first step, formation of the benzyl halide (typically from the corresponding alcohol or via radical halogenation of the toluene), provides an excellent electrophile for SN2 reactions. The cyanide ion (CN⁻) is a potent nucleophile that readily displaces the halide. The resulting nitrile features a carbon-nitrogen triple bond. The final hydrolysis step proceeds by protonation of the nitrile nitrogen (acid-catalyzed) or nucleophilic attack by hydroxide on the nitrile carbon (base-catalyzed), leading to the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and ammonia (or ammonium salt).[2][3]
Visualizing the Pathway: Route 2
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Methoxy-6-nitrophenylacetic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 2-Methoxy-6-nitrophenylacetic acid, a key chemical intermediate. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and supporting experimental data to inform your selection of the most appropriate analytical methodology.
The Criticality of Method Validation
Before delving into specific techniques, it is paramount to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines to ensure that an analytical method is suitable for its intended purpose.[1][2][3] The core parameters of validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4][5] A thoroughly validated method provides a high degree of assurance that the measurements are reliable and reproducible.[4][5]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is governed by a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application of the method. For this compound, its polar nature, aromatic structure, and the presence of chromophores make it amenable to several analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is a workhorse in the pharmaceutical industry for its robustness, versatility, and cost-effectiveness.
Causality Behind Experimental Choices:
A C18 column is typically the first choice for separating moderately polar compounds like this compound due to the hydrophobic interactions between the analyte and the stationary phase. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and resolution. The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.[6] UV detection is suitable due to the presence of the nitro- and methoxy-substituted phenyl ring, which absorbs UV light.
Data Presentation: Illustrative HPLC Validation Parameters
| Validation Parameter | Illustrative Performance Characteristic |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Protocol: Validated RP-HPLC Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Reference standard of this compound
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.
Validation Experiments:
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy: Spike a placebo or sample matrix with known concentrations of the standard at three levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze six replicate preparations of a standard solution on the same day (repeatability) and on different days with different analysts or instruments (intermediate precision). Calculate the relative standard deviation (%RSD).
Visualization of HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the gold standard.[7]
Causality Behind Experimental Choices:
The coupling of liquid chromatography with tandem mass spectrometry provides two layers of selectivity. The chromatographic separation reduces matrix effects, while the mass spectrometer offers highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. Operating in negative ion mode is advantageous for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored, significantly enhancing the signal-to-noise ratio.
Data Presentation: Illustrative LC-MS/MS Validation Parameters
| Validation Parameter | Illustrative Performance Characteristic |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Experimental Protocol: LC-MS/MS Method
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC or HPLC system
-
C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standard of this compound
-
Isotopically labeled internal standard (optional but recommended)
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition: To be determined by infusing a standard solution. For this compound (M.W. 197.16), the precursor ion would be m/z 196.1. The product ions would need to be determined experimentally.
-
Collision Energy: Optimized for the specific MRM transition.
Visualization of LC-MS/MS Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for a polar carboxylic acid, GC-MS can be a powerful technique, particularly for its high chromatographic resolution, if the analyte is made amenable to gas-phase analysis.
Causality Behind Experimental Choices:
Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is necessary to convert the polar carboxylic acid and potentially the phenolic hydroxyl group (if present as an impurity) into more volatile and thermally stable derivatives.[4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization strategy.[4] Electron ionization (EI) is typically used in GC-MS, which provides reproducible fragmentation patterns for structural elucidation and library matching.
Data Presentation: Illustrative GC-MS Validation Parameters
| Validation Parameter | Illustrative Performance Characteristic |
| Linearity (r²) | > 0.99 |
| Range | 10 - 500 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
Experimental Protocol: GC-MS Method (with Derivatization)
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents and Materials:
-
Derivatizing agent (e.g., MSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Reference standard of this compound
Sample Preparation and Derivatization:
-
Accurately weigh the sample or standard into a reaction vial.
-
Evaporate any solvent to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
Visualization of GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion and Recommendations
The selection of an optimal analytical method for quantifying this compound is contingent on the specific requirements of the analysis.
-
RP-HPLC with UV detection is a robust, reliable, and cost-effective method suitable for routine quality control, process monitoring, and release testing where high sensitivity is not the primary concern. Its simplicity and the wealth of available expertise make it an excellent starting point.
-
LC-MS/MS is the method of choice for applications demanding high sensitivity and selectivity, such as the analysis of low-level impurities, quantification in complex biological matrices, or pharmacokinetic studies. The initial method development and instrumentation costs are higher, but the unparalleled performance justifies the investment for these demanding applications.
-
GC-MS presents a viable alternative, particularly if this instrumentation is readily available. However, the necessity of a derivatization step adds complexity and potential for variability to the workflow. It can be a powerful tool for confirmatory analysis and structural elucidation due to the detailed fragmentation patterns generated by electron ionization.
Ultimately, the most suitable method will be one that is not only validated according to regulatory guidelines but also aligns with the laboratory's capabilities, throughput requirements, and the specific scientific question being addressed. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will empower researchers to make an informed and scientifically sound decision.
References
- 1. The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Nitrophenylacetic Acid Isomers
For researchers and professionals in organic synthesis and drug development, understanding the nuanced reactivity of positional isomers is paramount. The nitrophenylacetic acids—available as ortho- (2-), meta- (3-), and para- (4-) isomers—serve as a classic illustration of how the placement of a single functional group can dramatically alter a molecule's chemical behavior. This guide provides an in-depth analysis of their comparative reactivity, grounded in electronic principles and supported by experimental data, to inform rational choices in synthesis design and application. These compounds are crucial intermediates in the synthesis of pharmaceuticals, dyestuffs, and other high-value organic molecules.[1][2][3]
The Decisive Role of the Nitro Group: Electronic and Steric Effects
The reactivity of the nitrophenylacetic acid isomers is fundamentally governed by the potent electron-withdrawing nature of the nitro (–NO₂) group.[4][5] This influence is transmitted through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M or -R). The interplay of these effects, dictated by the isomer's substitution pattern, directly impacts the acidity of the carboxylic acid proton and the lability of the α-hydrogens on the methylene bridge.
-
Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the phenyl ring through the sigma bond framework. This effect is distance-dependent and acid-strengthening, acidifying the carboxylic proton in all three isomers relative to unsubstituted phenylacetic acid.
-
Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic ring via delocalization of π-electrons. This effect is only operative when the nitro group is in the ortho or para position relative to the acetic acid substituent.[6][7][8] It has a profound impact on the stability of anionic intermediates.
For the meta-isomer , only the inductive effect is significantly at play in delocalizing charge from the carboxylate group.[9] In contrast, the ortho- and para-isomers benefit from both inductive and resonance effects.[6][10] The resonance effect allows the negative charge of the carboxylate anion (or a carbanion formed at the α-carbon) to be delocalized onto the electronegative oxygen atoms of the nitro group, leading to greater stabilization. This enhanced stabilization translates to increased acidity and modified reactivity at the benzylic position.
While electronic effects are dominant, steric hindrance can play a role, particularly for the ortho-isomer. The proximity of the nitro group to the acetic acid side chain can impede the approach of bulky reagents, potentially tempering its reactivity compared to the para-isomer despite similar electronic activation.[10][11][12]
Quantitative Comparison of Acidity
The most direct measure of the electronic effects on the carboxyl group is the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. As predicted by the principles above, the ortho- and para-isomers are significantly more acidic than the meta-isomer.
| Isomer | CAS Number | pKa (25 °C) | Dominant Electronic Effects |
| ortho-Nitrophenylacetic acid | 3740-52-1 | 4.08 | Inductive (-I) & Resonance (-M) |
| meta-Nitrophenylacetic acid | 1877-73-2 | 3.97[13] | Inductive (-I) |
| para-Nitrophenylacetic acid | 104-03-0 | 3.85 | Inductive (-I) & Resonance (-M) |
| Phenylacetic acid (Reference) | 103-82-2 | 4.31 | None |
Note: pKa values can vary slightly depending on the solvent and experimental conditions. The values presented are representative literature values for aqueous solutions.[14][15][16] The general trend of p- > o- > m- > unsubstituted is consistent with the Hammett equation, which quantitatively relates substituent effects to reactivity.[12][17][18] The para-isomer is the strongest acid due to the optimal, unhindered resonance stabilization of the carboxylate anion.
Reactivity Profile: A Focus on Decarboxylation
Beyond acidity, the position of the nitro group influences the reactivity of the α-carbon. Reactions involving the formation of a carbanion at this position, such as decarboxylation, are particularly sensitive to the substituent's electronic effects. The decarboxylation of nitrophenylacetic acids, especially under basic or thermal conditions, proceeds through an intermediate where negative charge is localized on the benzylic carbon.[19][20]
The expected reactivity order for decarboxylation is: para > ortho >> meta .
-
Para- and Ortho-Isomers: The carbanionic intermediate is strongly stabilized by resonance delocalization into the nitro group. This lowers the activation energy for the reaction, facilitating faster decarboxylation.
-
Meta-Isomer: Lacking this resonance stabilization, the meta-isomer is significantly more stable and less prone to decarboxylation under the same conditions.
Experimental Protocol: Comparative Analysis of Decarboxylation Rates
This protocol provides a framework for quantitatively comparing the reactivity of the three isomers via their base-mediated decarboxylation rates, monitored by High-Performance Liquid Chromatography (HPLC).
Objective: To determine the relative rates of decarboxylation for o-, m-, and p-nitrophenylacetic acid in a basic solution at a constant temperature.
Methodology:
-
Standard Solution Preparation:
-
Accurately prepare 10 mM stock solutions of each isomer (ortho-, meta-, and para-nitrophenylacetic acid) in HPLC-grade acetonitrile.
-
Prepare a 10 mM internal standard solution (e.g., 4-chlorobenzoic acid) in acetonitrile.
-
-
Reaction Setup:
-
For each isomer, label three 10 mL amber vials for triplicate runs.
-
To each vial, add 1.0 mL of the respective 10 mM nitrophenylacetic acid stock solution.
-
Add 0.1 mL of the 10 mM internal standard solution to each vial.
-
Place the vials in a temperature-controlled heating block or water bath set to 80 °C and allow them to equilibrate for 5 minutes.
-
-
Reaction Initiation and Sampling:
-
To initiate the reaction, add 4.0 mL of a pre-heated (80 °C) 0.1 M sodium hydroxide solution to each vial. Simultaneously, start a stopwatch for each vial.
-
Immediately vortex each vial for 3 seconds.
-
At designated time points (e.g., t = 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each vial.
-
Immediately quench the reaction in the aliquot by adding it to an HPLC vial containing 900 µL of a 0.1 M HCl solution. This neutralizes the base and stops the decarboxylation.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Mobile Phase: 40:60 Acetonitrile:Water with 0.1% Trifluoroacetic Acid.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Detection: UV at 265 nm.
-
Quantify the peak area of the remaining nitrophenylacetic acid relative to the peak area of the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of each nitrophenylacetic acid isomer versus time.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Compare the calculated rate constants (k) for the three isomers to determine their relative reactivity.
-
Synthetic Applications and Isomer Selection
The distinct reactivity profiles of the nitrophenylacetic acid isomers make them uniquely suited for different synthetic strategies.
-
2-Nitrophenylacetic Acid (ortho-isomer): This isomer is a key precursor for the synthesis of various heterocyclic compounds, such as indoles and quinolines, via reductive cyclization.[21] The proximity of the nitro and acetic acid groups is exploited in reactions where the nitro group is reduced to an amine, which then intramolecularly condenses with the side chain or its derivative. It has also been employed as a photolabile protecting group in certain applications.
-
3-Nitrophenylacetic Acid (meta-isomer): Due to its relative stability and the meta-directing nature of its substituents, this isomer is often used when further electrophilic aromatic substitution is desired on the phenyl ring. It has been utilized in the synthesis of photo-inducible conformational switches in polypeptides.[22]
-
4-Nitrophenylacetic Acid (para-isomer): This isomer is widely used as an intermediate in the pharmaceutical industry, including in the synthesis of penicillin precursors and local anesthetics.[1][2] Its high reactivity at the benzylic position is leveraged in condensation and alkylation reactions. For instance, it is a precursor for synthesizing angiogenesis inhibitors.[2]
Conclusion
The ortho-, meta-, and para-isomers of nitrophenylacetic acid offer a compelling case study in structure-reactivity relationships. The para- and ortho-isomers, activated by both inductive and resonance effects, are more acidic and exhibit higher reactivity in reactions involving carbanion formation, such as decarboxylation. The meta-isomer, influenced primarily by the inductive effect, is considerably less reactive in this regard. This fundamental understanding, supported by quantitative pKa data and comparative kinetic analysis, empowers chemists to select the optimal isomer for a given synthetic challenge, whether it involves leveraging enhanced acidity, facilitating cyclization, or ensuring stability for subsequent transformations.
References
- 1. Actylis - 4-Nitrophenylacetic Acid - API Intermediate - Catalyst [solutions.actylis.com]
- 2. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3-NITROPHENYLACETIC ACID CAS#: 1877-73-2 [m.chemicalbook.com]
- 14. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Hammett equation - Wikipedia [en.wikipedia.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 22. 3-硝基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Synthesis and Properties of 2-Methoxy-6-nitrophenylacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the phenylacetic acid scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and antimicrobial drugs. The strategic functionalization of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of the synthesis and properties of 2-Methoxy-6-nitrophenylacetic acid and its analogs, offering field-proven insights and experimental data to inform research and development efforts.
Introduction: The Significance of the this compound Scaffold
The this compound moiety incorporates several key features that make it a promising scaffold for drug design. The carboxylic acid group provides a handle for salt formation and potential interactions with biological targets. The methoxy group, an electron-donating substituent, can influence the acidity of the carboxylic acid and impact metabolic stability. The nitro group, a strong electron-withdrawing group, significantly alters the electronic properties of the aromatic ring and can be a key pharmacophore for certain biological activities. Furthermore, the ortho-substitution pattern can induce specific conformational preferences that may be crucial for target binding.
This guide will explore various synthetic routes to access these analogs, provide a comparative analysis of their potential biological properties, and present detailed experimental protocols for their synthesis and evaluation.
I. Synthesis of this compound Analogs: A Comparative Overview
The synthesis of this compound and its analogs can be approached through several strategic routes, primarily centered around the construction of the substituted phenylacetic acid core. The choice of synthetic pathway often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
A common and effective strategy involves the nitration of a pre-existing 2-methoxyphenylacetic acid derivative. This approach leverages the directing effects of the methoxy and acetic acid groups to achieve the desired regioselectivity.
Caption: General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis of the parent compound, which can be adapted for the synthesis of various analogs.
Materials:
-
2-Methoxyphenylacetic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric Acid (HCl, concentrated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyphenylacetic acid (1 equivalent) in dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution, maintaining the temperature at 0°C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent) dropwise to the reaction mixture. The temperature should be carefully monitored and maintained between 0-5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
II. Comparative Properties of this compound Analogs
The biological properties of this compound analogs are expected to be significantly influenced by the nature and position of substituents on the phenyl ring. Based on structure-activity relationship (SAR) studies of related compound classes, such as substituted phenylacetic acids and nitroaromatic compounds, we can anticipate the following trends.
A. Anti-inflammatory Activity
Many phenylacetic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The introduction of a nitro group can modulate this activity.
| Analog | R¹ | R² | Expected Anti-inflammatory Activity | Rationale |
| 1 | H | H | Moderate | Parent compound, baseline activity. |
| 2 | Cl | H | Potentially Enhanced | Halogen substitution can increase lipophilicity and binding affinity.[1] |
| 3 | H | CH₃ | Potentially Reduced | Steric hindrance from the methyl group might affect binding to the active site. |
| 4 | F | F | Potentially Enhanced | Fluorine substitution can improve metabolic stability and binding interactions. |
B. Antimicrobial Activity
The nitroaromatic moiety is a known pharmacophore in several antimicrobial agents. The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to microbial cells.
| Analog | R¹ | R² | Expected Antimicrobial Activity | Rationale |
| 1 | H | H | Moderate | The nitro group is expected to confer antimicrobial properties. |
| 2 | H | NO₂ | Potentially Enhanced | The presence of a second nitro group could increase the generation of reactive nitrogen species. |
| 3 | OCH₃ | H | Activity may vary | The additional methoxy group could alter the redox potential and cellular uptake. |
| 4 | H | CF₃ | Potentially Enhanced | The trifluoromethyl group can enhance lipophilicity and cell penetration. |
III. Comparison with Alternative Anti-inflammatory and Antimicrobial Agents
This compound analogs can be benchmarked against existing therapeutic agents to evaluate their potential advantages.
| Class of Agent | Mechanism of Action | Advantages | Disadvantages |
| NSAIDs (e.g., Ibuprofen) | COX-1/COX-2 inhibition | Well-established efficacy | Gastrointestinal side effects |
| COX-2 Inhibitors (e.g., Celecoxib) | Selective COX-2 inhibition | Reduced GI side effects | Potential cardiovascular risks |
| Quinolone Antibiotics (e.g., Ciprofloxacin) | DNA gyrase inhibition | Broad-spectrum activity | Resistance development, side effects |
| This compound Analogs | Potential dual anti-inflammatory and antimicrobial activity | Novel scaffold, potential for improved side effect profile | Limited clinical data, potential for nitro group-related toxicity |
IV. Experimental Protocols for Biological Evaluation
A. In Vitro Anti-inflammatory Assay: COX Inhibition Assay
This protocol is used to determine the inhibitory activity of the synthesized analogs against COX-1 and COX-2 enzymes.
Caption: Workflow for the in vitro COX inhibition assay.
Procedure:
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compounds at various concentrations.
-
Incubation: Incubate the enzyme with the test compound or vehicle control for a specified time at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period by adding a quenching solution (e.g., HCl).
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
B. In Vitro Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various bacterial strains.[2][3]
Procedure:
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The this compound scaffold presents a versatile platform for the design and synthesis of novel anti-inflammatory and antimicrobial agents. The synthetic accessibility of these analogs, coupled with the potential for dual biological activity, makes them an attractive area for further investigation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising class of compounds. Future studies should focus on synthesizing a broader range of analogs and conducting comprehensive in vivo evaluations to establish their efficacy and safety profiles.
References
- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of pharmaceutical development, the rigorous identification and quantification of related compounds—process impurities and degradation products—are not merely a regulatory hurdle but a fundamental component of ensuring patient safety and product efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) serves as the established workhorse for this task, prized for its versatility with non-volatile and thermally sensitive molecules.[2][3][4] However, reliance on a single analytical technique, no matter how robust, can create blind spots. This is where the strategic implementation of Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal method becomes indispensable.
This guide provides an in-depth comparison of HPLC and GC-MS, detailing a framework for their cross-validation. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards to empower your analytical strategy.
The Core Directive: Why Two Methods Are Better Than One
The principle of using two independent analytical techniques to validate results is known as orthogonality.[5] In the context of related compound analysis, an orthogonal method leverages a different separation principle to confirm the results of the primary method. This approach is critical for ensuring that no impurities are being missed due to co-elution or lack of detection by the primary technique.[5][6] HPLC typically separates compounds based on their polarity and interaction with a stationary phase, while GC separates them based on their volatility and boiling point.[3][7] This fundamental difference makes them powerful complements.
By cross-validating HPLC and GC-MS, we create a more comprehensive and trustworthy impurity profile, significantly enhancing the quality control of a drug substance.[5]
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte.[3] HPLC is the go-to for a broad range of compounds, especially those that are non-volatile or decompose at high temperatures.[3][8] In contrast, GC is the specialist for volatile and thermally stable molecules.[3][9]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4][10] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[11][12] |
| Analyte Suitability | Ideal for non-volatile, thermally unstable, polar, and large molecules.[3] | Requires analytes to be volatile and thermally stable; suitable for smaller molecules.[3][8] |
| Derivatization | Generally not required.[12] | Often mandatory for non-volatile compounds to increase volatility.[12] |
| Detection | Commonly UV-Vis, Diode Array (DAD), Refractive Index (RID), Fluorescence. Can be coupled with MS (LC-MS).[3] | Primarily Mass Spectrometry (MS), also Flame Ionization (FID), Thermal Conductivity (TCD).[3] |
| Identification Power | Tentative identification by UV spectrum and retention time; definitive with MS.[8] | High-confidence identification through mass spectral library matching.[8][13] |
| Sensitivity | Good with UV detectors; can be very high with MS, reaching parts-per-million (ppm) or parts-per-billion (ppb) levels.[14] | Very high, especially in Selected Ion Monitoring (SIM) mode, ideal for trace analysis.[8][15] |
The Cross-Validation Workflow: A Framework for Confidence
A robust cross-validation process ensures that both the primary (typically HPLC) and orthogonal (GC-MS) methods are suitable for their intended purpose, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17][18] The objective is to demonstrate that the analytical procedure is fit for purpose.[18]
Below is a logical workflow for implementing a cross-validation study.
Caption: A workflow diagram for the cross-validation of HPLC and GC-MS methods.
Case Study: Cross-Validation of "DrugPharmX"
To illustrate the practical application, let's consider a hypothetical small molecule, "DrugPharmX," which is a non-volatile solid. Its synthesis involves a volatile starting material ("Impurity V") and is known to produce a non-volatile, structurally related impurity ("Impurity NV").
Experimental Protocol: HPLC-DAD Method for DrugPharmX and Impurity NV
This method is designed to quantify DrugPharmX and its non-volatile related substances.
-
Instrumentation : HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 10% B to 90% B over 25 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : DAD, monitoring at 260 nm, with full spectrum acquisition (200-400 nm) for peak purity analysis.[8]
-
-
Sample Preparation :
-
Accurately weigh 25 mg of DrugPharmX sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Experimental Protocol: Headspace GC-MS Method for Impurity V
This method is tailored for the detection and quantification of the volatile process impurity.
-
Instrumentation : Headspace Gas Chromatograph coupled to a Mass Spectrometer (HS-GC-MS).[15]
-
Chemicals and Reagents :
-
Solvent : N,N-Dimethylformamide (DMF).
-
Carrier Gas : Helium (99.999% purity).
-
-
GC-MS Conditions :
-
Column : DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).[13]
-
Oven Program : 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
Injector Temperature : 250°C.
-
MS Transfer Line : 280°C.
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
MS Mode : Full Scan (m/z 35-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Headspace Parameters :
-
Vial Equilibration : 100°C for 15 minutes.
-
Loop Temperature : 110°C.
-
-
Sample Preparation :
-
Accurately weigh 100 mg of DrugPharmX sample into a 20 mL headspace vial.
-
Add 5.0 mL of DMF, cap, and vortex.
-
Comparative Data Summary
The results from analyzing a single batch of DrugPharmX using both validated methods are summarized below.
| Analyte | HPLC-DAD Result | GC-MS Result | Conclusion |
| DrugPharmX | Assay = 99.6% | Detected, not quantified | Primary method (HPLC) is suitable for assay. |
| Impurity NV | 0.18% | Not Detected (Non-volatile) | HPLC is the required method for this impurity. |
| Impurity V | Not Detected (Co-elutes with solvent front) | 0.07% (700 ppm) | GC-MS is essential for detecting this volatile impurity. |
| Unknown Peak at RT 15.2 min | 0.05% | Not Detected | Indicates a non-volatile unknown. Further LC-MS investigation is needed for identification. |
This case study clearly demonstrates the necessity of an orthogonal method. The primary HPLC method was blind to the volatile Impurity V, which was successfully quantified by GC-MS.
Decision-Making Matrix: Selecting the Primary Technique
While cross-validation is key, the initial choice of the primary analytical technique is guided by the properties of the Active Pharmaceutical Ingredient (API) and its likely impurities.
Caption: A decision matrix for selecting the primary analytical technique.
Conclusion: An Integrated and Defensible Strategy
Neither HPLC nor GC-MS is universally superior; they are powerful, complementary tools.[3] HPLC is the versatile workhorse for the majority of drug substances and their non-volatile related compounds.[3][19] GC-MS provides essential, high-sensitivity analysis for volatile and semi-volatile compounds that HPLC might miss.[15][20]
A comprehensive impurity profiling strategy does not rely on a single method. By implementing a systematic cross-validation approach, researchers and drug development professionals can build a more complete and accurate picture of their drug substance. This ensures not only compliance with global regulatory standards like those from the ICH[1] but also upholds the highest commitment to product quality and patient safety.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 19. HPLC AND ITS PHARMACEUTICAL APPLICATIONS | PPTX [slideshare.net]
- 20. omicsonline.org [omicsonline.org]
The Pivotal Role of the Nitro Group: A Comparative Guide to the Structure-Activity Relationship of Substituted Nitrophenylacetic Acids
For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of substituted nitrophenylacetic acids and their close analogs, the phenylacetamides. By examining how subtle changes in chemical structure can profoundly impact biological efficacy, we aim to provide a comprehensive resource for the rational design of more potent and selective therapeutic agents.
While the primary focus is on nitrophenylacetic acids, this guide will draw significant insights from a detailed study on substituted phenylacetamides due to their structural similarity and the availability of robust comparative data. This allows for a thorough exploration of the electronic and steric effects of various substituents on their anticancer activity.
Decoding the Structure-Activity Landscape: Insights from Phenylacetamide Analogs
A key study on the cytotoxicity of synthetic phenylacetamide derivatives against various cancer cell lines provides a fertile ground for understanding the SAR of this class of compounds. The study systematically explores the impact of different substituents on the phenyl ring, offering valuable clues for the design of more effective molecules.
The Influence of Substituent Position and Electronegativity
The position of the nitro group on the phenyl ring has a dramatic effect on the cytotoxic activity of phenylacetamides. A comprehensive analysis of a series of halogenated and nitrated phenylacetamide derivatives reveals the following key trends:
Table 1: Cytotoxicity of Substituted Phenylacetamide Derivatives against Cancer Cell Lines [1]
| Compound | Substituent | IC50 (µM) vs. MDA-MB-468 | IC50 (µM) vs. PC-12 | IC50 (µM) vs. MCF-7 |
| 3a | 2-F | >10 | >10 | >10 |
| 3b | 3-F | >10 | >10 | >10 |
| 3c | 4-F | 0.7 ± 0.08 | >10 | 0.7 ± 0.4 |
| 3d | 4-Cl | 0.6 ± 0.08 | 0.6 ± 0.08 | 0.7 ± 0.08 |
| 3e | 4-Br | >10 | >10 | >10 |
| 3f | 2-NO2 | >10 | >10 | >10 |
| 3g | 3-NO2 | >10 | >10 | >10 |
| 3h | 4-NO2 | 0.76 ± 0.09 | >10 | >10 |
| 3i | 2-OCH3 | >10 | >10 | >10 |
| 3j | 3-OCH3 | >10 | >10 | >10 |
| 3k | 4-OCH3 | >10 | >10 | >10 |
| Doxorubicin | - | 0.38 ± 0.07 | - | - |
Data presented as mean ± standard deviation.
From this data, several critical SAR insights emerge:
-
Positional Importance of the Nitro Group: The para-substituted nitro derivative (3h ) exhibits the most potent cytotoxic effect against the MDA-MB-468 cell line, with an IC50 value of 0.76 ± 0.09 µM.[1] In contrast, the ortho- and meta-nitro substituted analogs (3f and 3g ) show significantly weaker activity. This highlights the critical role of the substituent's position in determining biological activity, likely due to its influence on binding to the target protein.
-
Halogen Substitution: Among the halogenated derivatives, the para-fluoro (3c ) and para-chloro (3d ) substituted compounds demonstrate significant cytotoxicity against MDA-MB-468 and MCF-7 cell lines.[1] The para-bromo derivative (3e ), however, is inactive. This suggests that both the electronegativity and the size of the halogen atom are important factors.
-
Electron-Donating Groups: The presence of an electron-donating methoxy group (-OCH3) at any position (3i, 3j, 3k ) results in a loss of cytotoxic activity. This indicates that electron-withdrawing groups are crucial for the anticancer activity of this class of compounds.
The following diagram illustrates the logical relationship between substituent properties and cytotoxic activity based on the available data.
Caption: Logical flow of substituent effects on cytotoxic activity.
Experimental Protocols: Assessing Biological Activity
To provide a practical context to the SAR data, this section outlines a standard experimental workflow for evaluating the cytotoxic and enzyme inhibitory activities of substituted nitrophenylacetic acid derivatives.
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468, PC-12) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (substituted nitrophenylacetic acids or their analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The following diagram outlines the experimental workflow for the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a well-validated target for the treatment of type 2 diabetes and obesity. The inhibitory activity of compounds against PTP1B can be determined using the artificial substrate p-nitrophenyl phosphate (pNPP).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA). Prepare a stock solution of pNPP (e.g., 2 mM) in the reaction buffer. Prepare solutions of the test compounds at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, the test compound solution, and the PTP1B enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the pNPP substrate to the wells.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong base, such as 1 M NaOH.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship of substituted nitrophenylacetic acids and their analogs is a rich field of study with significant implications for drug discovery. The data presented in this guide underscore the critical importance of the position and electronic nature of substituents on the phenyl ring for biological activity. Specifically, the presence of an electron-withdrawing group, such as a nitro group, in the para position appears to be a key determinant of potent anticancer activity in the phenylacetamide series.
Future research should focus on synthesizing and evaluating a broader range of substituted nitrophenylacetic acids against a variety of biological targets. A deeper understanding of the molecular interactions between these compounds and their target proteins, through techniques such as X-ray crystallography and molecular modeling, will be invaluable for the rational design of next-generation therapeutics.
References
A Senior Application Scientist's Guide to Nitro Group Reduction: A Comparative Analysis of Catalytic Systems
The transformation of a nitro group into a primary amine is a fundamental and enabling reaction in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The amino group is a versatile functional handle, often serving as a key pharmacophore or a crucial building block for subsequent chemical modifications. The choice of reduction methodology is therefore a critical decision in any synthetic campaign, directly impacting yield, purity, and, most importantly, chemoselectivity in the presence of other sensitive functionalities.
This guide provides an in-depth comparison of the three most prevalent catalytic strategies for nitro group reduction: classical catalytic hydrogenation, catalytic transfer hydrogenation, and stoichiometric metal-mediated reductions. We will dissect the underlying mechanisms, compare performance with supporting data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
General Mechanistic Pathways: A Six-Electron Journey
The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of two-electron intermediates. While the exact pathway can be catalyst-dependent, two primary routes are generally considered: the direct hydrogenation pathway and a condensation pathway.[1]
-
Direct Hydrogenation Pathway: This is the most common route, involving the stepwise addition of hydrogen. The nitroarene is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine. The final step is the reduction of the hydroxylamine to the corresponding aniline.[1][4][5]
-
Condensation Pathway: This route becomes significant under certain conditions and involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy species. This intermediate can then be sequentially reduced through azo and hydrazo intermediates before finally yielding two equivalents of the aniline product.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 3. imedpub.com [imedpub.com]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
